4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
Description
Properties
CAS No. |
116020-44-1 |
|---|---|
Molecular Formula |
C34H60 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
1-ethenyl-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/2C17H30/c2*1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2*4,14-17H,2-3,5-13H2,1H3 |
InChI Key |
WHXQZYNODSVYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C=C |
Pictograms |
Irritant; Health Hazard |
Synonyms |
4-Propyl-4'-vinyl-1,1'-bi(cyclohexane); 4-ETHENYL-4'-PROPYL-1,1'-BICYCLOHEXYL; (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane); |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)
CAS Number: 116020-44-1
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-trans-propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), a liquid crystal monomer (LCM) with the CAS number 116020-44-1.[1][2][3] This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its primary application in liquid crystal displays (LCDs). Furthermore, it delves into the emerging concerns regarding its environmental presence and potential toxicological effects, summarizing the existing but limited research in this area. While specific experimental protocols for its synthesis and biological assessment are not extensively documented in public literature, this guide infers methodologies based on established chemical principles and studies on related compounds. This document aims to be a foundational resource for professionals requiring in-depth information on this specific liquid crystal monomer.
Chemical and Physical Properties
4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) is a key component in liquid crystal mixtures, valued for its specific physicochemical properties that contribute to the performance of liquid crystal displays.[4] A summary of its known quantitative data is presented below.
Table 1: Physicochemical Properties of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl)
| Property | Value | Source |
| CAS Number | 116020-44-1 | [1][2][3] |
| Molecular Formula | C₁₇H₃₀ | [1] |
| Molecular Weight | 234.42 g/mol | [1] |
| IUPAC Name | 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane | [5] |
| Synonyms | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane), 3VbcH | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis can be logically divided into two main parts: the formation of the propyl-bicyclohexyl core and the subsequent introduction of the vinyl group.
Caption: Proposed synthetic pathway for 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl).
Experimental Protocols (Inferred)
Part 1: Synthesis of 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one
-
Grignard Reaction: 4-Bromobicyclohexyl is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent. This is then reacted with 4-cyclohexanone in a nucleophilic addition reaction. Acidic workup yields 4-(4-hydroxycyclohexyl)cyclohexan-1-one.
-
Oxidation: The secondary alcohol is oxidized to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to yield 4-(4-oxocyclohexyl)cyclohexan-1-one.
-
Second Grignard Reaction: The resulting ketone is then treated with propylmagnesium bromide. This Grignard reagent adds the propyl group to the carbonyl carbon. An acidic workup will yield 4'-hydroxy-4-propyl-1,1'-bi(cyclohexan)-4-one.
-
Final Oxidation: The tertiary alcohol is then oxidized to the final ketone intermediate, 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one, using a suitable oxidizing agent.
Part 2: Synthesis of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) (Wittig Reaction)
-
Ylide Formation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphorus ylide (Wittig reagent).
-
Wittig Reaction: The previously synthesized 4'-Propyl-[1,1'-bi(cyclohexan)]-4-one is added to the ylide solution. The ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene, 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), and triphenylphosphine oxide as a byproduct.[6][7][8][9][10]
-
Purification: The final product is purified from the triphenylphosphine oxide byproduct and any remaining starting materials, likely through column chromatography.
Applications
The primary application of 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) is as a monomer in the formulation of liquid crystal mixtures for use in various types of liquid crystal displays (LCDs). Its specific molecular structure contributes to the desired properties of the liquid crystal phase, such as the clearing point, viscosity, and dielectric anisotropy, which are critical for the performance of the display.
Environmental Fate and Toxicology
Recent studies have identified liquid crystal monomers, including 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), as emerging environmental contaminants.[4][11][12][13] Due to their widespread use in electronic devices, there is a potential for their release into the environment during manufacturing, use, and disposal of these products.
Environmental Presence
Studies have detected 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl), often abbreviated as 3VbcH, in indoor air and dust, indicating its potential for human exposure.[14] One study identified it as a predominant LCM in the gaseous phase of indoor air.[14]
Toxicological Profile (Inferred and General LCMs)
There is limited publicly available toxicological data specifically for 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl). However, research on the broader class of LCMs suggests potential for adverse health effects. Computational studies have indicated that a significant percentage of LCMs may exhibit persistent, bioaccumulative, and toxic (PBT) properties.[15]
-
General Toxicity: In-vitro studies on various LCMs have shown potential to affect gene expression, reduce cell viability, and cause oxidative stress.[16] Some LCMs have been classified as skin irritants and may have reproductive toxicity.[16]
-
Endocrine Disruption: There is evidence to suggest that some LCMs may act as endocrine-disrupting chemicals. For instance, studies have shown that certain LCMs can act as antagonists for the peroxisome proliferator-activated receptor gamma (PPARγ).
It is crucial to note that these toxicological insights are for the general class of LCMs and may not be directly applicable to 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) without specific experimental validation.
Experimental Protocols for Environmental Analysis
While specific toxicological study protocols for this compound are not available, methods for its detection in environmental samples have been developed. A general workflow for the analysis of LCMs in environmental matrices is outlined below.
Caption: General workflow for the analysis of LCMs in environmental samples.
Signaling Pathways
Currently, there is no specific information in the available scientific literature that delineates the signaling pathways directly affected by 4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl). Research into the molecular mechanisms of toxicity for individual LCMs is still an emerging field. General studies on LCMs suggest potential interactions with nuclear receptors like PPARγ, but a detailed pathway has not been elucidated for this particular compound.
Conclusion
4-trans-Propyl-4'-trans-vinyl-(1,1'-bicyclohexyl) (CAS 116020-44-1) is a significant liquid crystal monomer with a clear application in the electronics industry. While its basic chemical identity is well-established, detailed public information regarding its synthesis and biological effects is sparse. The proposed synthetic route, based on established organic chemistry, provides a viable framework for its laboratory-scale preparation. The growing body of research on the environmental presence and potential toxicity of LCMs as a class highlights the need for further investigation into the specific biological activities and environmental fate of this compound. This technical guide serves as a summary of the current knowledge and a starting point for future research and risk assessment.
References
- 1. CAS 116020-44-1 | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) - Synblock [synblock.com]
- 2. (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) [oakwoodchemical.com]
- 3. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]
- 4. diva-portal.org [diva-portal.org]
- 5. trans,trans-4-Propyl-4'-vinylbicyclohexyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Particle size-dependent and route-specific exposure to liquid crystal monomers in indoor air: Implications for human health risk estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aquatic toxicity, ecological effects, human exposure pathways and health risk assessment of liquid crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rivm.nl [rivm.nl]
An In-depth Technical Guide to the Synthesis and Characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a liquid crystal monomer. The document details a plausible synthetic pathway, experimental protocols, and methods for characterization, supported by tabulated data and process diagrams.
Compound Overview
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), also known as (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl, is a key intermediate in the manufacturing of liquid crystal displays (LCDs) and other organic electronic devices. Its rigid bicyclohexyl core combined with the flexible propyl chain and the reactive vinyl group imparts desirable mesomorphic properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 116020-44-1 | [1] |
| Molecular Formula | C₁₇H₃₀ | [1] |
| Molecular Weight | 234.42 g/mol | [1] |
| Melting Point | 36.0 to 40.0 °C | |
| Boiling Point | 307 °C | |
| Appearance | White to off-white solid |
Synthetic Pathway
A plausible and efficient synthetic route to 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) involves a two-step process starting from commercially available precursors. The first step is a Grignard reaction to construct the 4-propyl-bicyclohexyl core, followed by a Wittig reaction to introduce the vinyl group.
Caption: Proposed synthetic pathway for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Experimental Protocols
Synthesis of 4-trans-Propyl-(1,1'-bicyclohexan)-4-one
Materials:
-
4-Bromopropylbenzene
-
Magnesium turnings
-
4-Phenylcyclohexanone
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Hydrogen gas
-
Palladium on carbon (10%)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 4-bromopropylbenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is refluxed until most of the magnesium has reacted.
-
Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 4-phenylcyclohexanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude propylphenylcyclohexanol intermediate.
-
Hydrogenation: The crude alcohol is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is hydrogenated in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
Oxidation: The resulting 4-trans-propyl-(1,1'-bicyclohexan)-4-ol is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 2 hours, and then isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is removed. The crude product is purified by column chromatography on silica gel.
Synthesis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
Materials:
-
4-trans-Propyl-(1,1'-bicyclohexan)-4-one
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous THF. The suspension is cooled to 0 °C, and n-butyllithium is added dropwise, resulting in a characteristic orange-red color of the ylide. The mixture is stirred at room temperature for 1 hour.
-
Wittig Reaction: The flask is cooled to -78 °C, and a solution of 4-trans-propyl-(1,1'-bicyclohexan)-4-one in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Caption: General experimental workflow for the synthesis and purification.
Characterization Data
The structure and purity of the synthesized 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) are confirmed by standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.00-4.90 (m, 2H, -CH=CH₂), 2.20-0.80 (m, 27H, cyclohexyl and propyl protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143, 112 (vinyl carbons), 45-20 (aliphatic carbons) |
| FT-IR (KBr, cm⁻¹) | ~3075 (vinyl C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1640 (C=C stretch), ~990, 910 (vinyl C-H bend) |
| Mass Spec. (EI, m/z) | 234 (M⁺), fragments corresponding to loss of propyl and vinyl groups |
Logical Relationships in Characterization
The confirmation of the final product's structure relies on the logical correlation of data from multiple analytical techniques.
Caption: Logical flow for structural confirmation using analytical data.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis and characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). The provided protocols and expected characterization data serve as a valuable resource for researchers in the fields of materials science and organic electronics. Adherence to the described procedures should enable the successful synthesis and purification of this important liquid crystal monomer.
References
Physical and chemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a liquid crystal monomer. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from structurally similar 4,4'-disubstituted bicyclohexyl compounds to provide a broader understanding of its expected properties. The document details experimental protocols for the characterization of such liquid crystalline materials. Furthermore, it explores a hypothetical application in drug delivery, illustrating a potential mechanism of action through a signaling pathway diagram. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of novel liquid crystal materials.
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), also known by its synonym (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl, is a calamitic (rod-shaped) liquid crystal.[1] Its molecular structure, consisting of a rigid bicyclohexyl core with flexible propyl and vinyl terminal groups, is characteristic of molecules that exhibit liquid crystalline phases.[1] These materials are of significant interest due to their unique anisotropic properties, which are intermediate between those of a crystalline solid and an isotropic liquid. In the field of drug development, liquid crystals are being explored for their potential in novel drug delivery systems, owing to their ability to encapsulate both hydrophilic and lipophilic molecules and their biocompatibility.[2][3]
Physical and Chemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₀ | [1] |
| Molecular Weight | 234.427 g/mol | [4] |
| CAS Number | 116020-44-1 | [4] |
| Purity | >98% | [4] |
Predicted and Experimental Physical Properties
| Property | Value | Notes | Source |
| Boiling Point | 306.8 °C at 760 mmHg | Predicted | [5] |
| Melting Point | Not available | - | |
| Density | Not available | For binary mixtures of 1,1'-bicyclohexyl with alkylcyclohexanes, density increases with the mole fraction of 1,1'-bicyclohexyl. | [6] |
| Refractive Index | Not available | The refractive index of binary mixtures of 1,1'-bicyclohexyl with alkylcyclohexanes increases with the mole fraction of 1,1'-bicyclohexyl. Anisotropic refractive indices (nₑ and nₒ) are characteristic of nematic liquid crystals. | [6][7] |
| Viscosity | Not available | Viscosity of nematic liquid crystals is anisotropic and can be described by several coefficients. For binary mixtures of 1,1'-bicyclohexyl, viscosity increases with the mole fraction of the bicyclohexyl component. | [6][8] |
Experimental Protocols
The characterization of a liquid crystalline material like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) involves several key experimental techniques to determine its phase behavior and physical properties.
Polarized Optical Microscopy (POM)
Principle: POM is a fundamental technique for the initial identification of liquid crystalline phases. It utilizes the birefringence of anisotropic materials, where the refractive index depends on the polarization and propagation direction of light. When a liquid crystal sample is placed between two crossed polarizers, its birefringent nature causes a phase shift in the light, resulting in characteristic textures that are unique to different liquid crystal phases (e.g., nematic, smectic).[9]
Methodology:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated to its isotropic liquid phase and then slowly cooled.
-
The changes in the optical texture are observed and recorded as a function of temperature.
-
The appearance of birefringent textures upon cooling from the isotropic liquid indicates a transition to a liquid crystalline phase. The specific texture (e.g., Schlieren, threaded) helps in identifying the type of mesophase.
Differential Scanning Calorimetry (DSC)
Principle: DSC is used to determine the temperatures and enthalpy changes of phase transitions. As the sample undergoes a phase transition, there is an associated absorption or release of heat, which is detected by the instrument.[10]
Methodology:
-
A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is ramped up and down at a controlled rate (e.g., 5-10 °C/min).
-
The heat flow to or from the sample is measured as a function of temperature.
-
Endothermic or exothermic peaks in the DSC thermogram correspond to phase transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid).[11]
X-Ray Diffraction (XRD)
Principle: XRD is a powerful technique for determining the structural organization of liquid crystal phases. The arrangement of molecules in a liquid crystal phase produces a characteristic diffraction pattern when exposed to an X-ray beam. For example, a nematic phase shows a diffuse scattering pattern, while a smectic phase exhibits sharp, layered reflections at small angles.[12]
Methodology:
-
The sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.
-
The sample is aligned, if necessary, using an external magnetic or electric field.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected by a 2D detector.
-
The diffraction pattern is analyzed to determine the phase symmetry and to calculate structural parameters such as layer spacing in smectic phases. A transmission geometry is often preferred for organic and liquid crystalline materials.[13]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: NMR spectroscopy is a crucial tool for confirming the molecular structure of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl group protons (typically in the 4.5-6.5 ppm range), the protons of the propyl group, and the complex multiplets of the bicyclohexyl rings.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for the vinyl carbons, the carbons of the propyl group, and the carbons of the bicyclohexyl core. The chemical shifts would be influenced by the trans-stereochemistry of the substituents.[14]
Infrared (IR) Spectroscopy
FTIR: Fourier-transform infrared spectroscopy can be used to identify the functional groups present in the molecule.
-
C-H stretching: Strong absorptions are expected in the 2850-2950 cm⁻¹ region, corresponding to the C-H stretching vibrations of the propyl and cyclohexyl groups.[15]
-
C=C stretching: A characteristic absorption band for the vinyl C=C double bond should be observed around 1640 cm⁻¹.
-
=C-H bending: Out-of-plane bending vibrations for the vinyl group are expected in the 910-990 cm⁻¹ region.
Potential Application in Drug Delivery
The unique properties of liquid crystals make them promising candidates for advanced drug delivery systems. Their ability to form self-assembled structures can be exploited to encapsulate and control the release of therapeutic agents.[3]
Hypothetical Signaling Pathway for a Liquid Crystal-Based Drug Delivery System
Given the audience's interest in drug development, a hypothetical scenario is presented where 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a component of a liquid crystalline nanoparticle (LCN) designed for targeted drug delivery.
Scenario: An anticancer drug is encapsulated within a nematic LCN. The surface of the LCN is functionalized with a ligand that specifically binds to a receptor overexpressed on cancer cells (e.g., a growth factor receptor).
Below is a Graphviz diagram illustrating the proposed signaling pathway.
Caption: Hypothetical signaling pathway for targeted drug delivery using a liquid crystalline nanoparticle.
Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel drug delivery system.
Caption: Experimental workflow for the in vitro testing of a liquid crystal-based drug delivery system.
Conclusion
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a liquid crystal monomer with potential applications in materials science and, hypothetically, in advanced drug delivery systems. While specific experimental data for this compound is limited, its properties can be inferred from its molecular structure and by comparison with analogous compounds. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and similar liquid crystalline materials. The exploration of its potential role in drug delivery highlights a promising area for future research, bridging the fields of materials science and pharmacology. Further experimental investigation is required to fully elucidate the physical, chemical, and potential biological properties of this compound.
References
- 1. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. actascientific.com [actascientific.com]
- 4. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]
- 5. CAS 116020-44-1 | (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) - Synblock [synblock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Refractive Indices Of Liquid Crystals And Their Applications In Displa" by Jun Li [stars.library.ucf.edu]
- 8. Viscosity of Nematic Liquid Crystals [vivabooksindia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. X-ray studies of the phases and phase transitions of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]
- 14. d-nb.info [d-nb.info]
- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Absence of Direct Spectral Data for 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)
A comprehensive search for ¹H NMR and ¹³C NMR spectral data for the specific compound 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) did not yield any publicly available experimental spectra or detailed characterization data. The information presented herein is therefore based on established principles of NMR spectroscopy and data from structurally related compounds. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of experimental data, the following tables provide predicted chemical shifts (δ) for the protons and carbons in 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl). These predictions are derived from typical values for similar chemical environments and should be used as a preliminary guide for spectral interpretation.
Predicted ¹H NMR Data
The proton NMR spectrum of this molecule is expected to be complex, particularly in the upfield region (0.8-2.2 ppm), due to the extensive overlap of signals from the twenty protons of the two cyclohexyl rings. The vinyl and propyl groups, however, should exhibit more distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Vinyl (-CH=CH₂) | 5.7 - 6.0 | Multiplet | 1H |
| Vinyl (=CH₂) | 4.9 - 5.1 | Multiplet | 2H |
| Cyclohexyl (CH) | 0.8 - 2.2 | Multiplet | 20H |
| Propyl (-CH₂CH₂CH₃) | 1.2 - 1.5 | Multiplet | 2H |
| Propyl (-CH₂CH₂CH₃) | 1.1 - 1.4 | Sextet | 2H |
| Propyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a clearer picture of the carbon framework, with distinct signals expected for the vinyl, propyl, and cyclohexyl carbons.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Vinyl (-CH=) | ~142 |
| Vinyl (=CH₂) | ~114 |
| Cyclohexyl (Quaternary C) | 40 - 45 |
| Cyclohexyl (CH) | 35 - 42 |
| Cyclohexyl (CH₂) | 25 - 35 |
| Propyl (-CH₂) | 30 - 38 |
| Propyl (-CH₂) | 19 - 25 |
| Propyl (-CH₃) | ~14 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra for 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) would follow standard procedures for small organic molecules.
Sample Preparation
-
Sample Weighing : Approximately 5-10 mg of the purified compound is required for ¹H NMR, and 15-20 mg for ¹³C NMR.
-
Solvent Selection : The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with those of the analyte.
-
Internal Standard : A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer : The solution is then transferred to a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.
-
¹³C NMR Acquisition : A proton-decoupled experiment is used to simplify the spectrum. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and the accumulation of a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
Data Processing : The acquired time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum via Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Visualizations
Chemical Structure of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)
Caption: Chemical structure of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl).
General Experimental Workflow for NMR Spectroscopy
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) using mass spectrometry. Due to the compound's novel nature and the absence of published mass spectra, this document outlines a predictive approach based on established fragmentation principles of structurally analogous compounds, including alkyl-substituted and vinyl-substituted bicyclohexyl derivatives. We present a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), predict the primary fragmentation pathways under Electron Ionization (EI), and summarize the expected quantitative data in tabular form. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar bicyclohexyl structures.
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a complex saturated bicyclic hydrocarbon. Its structure consists of two cyclohexane rings joined by a single carbon-carbon bond, with a propyl group and a vinyl group attached at the C4 positions of the respective rings in a trans configuration. The molecular formula for this compound is C₁₇H₃₀, and its calculated molecular weight is approximately 234.43 g/mol [1].
The analysis of such non-polar, high-molecular-weight alkanes is crucial in various fields, including materials science (as a liquid crystal monomer) and pharmaceutical development, where understanding the metabolic fate and structural integrity of complex molecules is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the premier technique for the structural elucidation of such compounds[2][3]. It provides critical information on molecular weight and generates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule's structure.
This document outlines the expected Electron Ionization (EI) mass spectrometry behavior of the title compound, predicting its fragmentation based on the known behavior of bicyclohexyl[4], propyl-bicyclohexyl[5][6], and cyclic alkane systems[7][8].
Proposed Experimental Protocol: GC-MS Analysis
For a volatile and thermally stable compound like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), GC-MS is the method of choice. The following protocol is recommended for its analysis.
2.1. Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent such as Dichloromethane or Hexane.
-
Perform serial dilutions to create working solutions ranging from 1 µg/mL to 100 µg/mL to determine the optimal concentration for analysis and to establish a calibration curve if quantitation is required.
-
Transfer 1 mL of the desired working solution into a 2 mL autosampler vial for injection.
2.2. Instrumentation and Conditions A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer is proposed.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min |
| GC Column | HP-5MS (or equivalent) 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Final Hold: 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 40 - 550 |
| Solvent Delay | 4 minutes |
2.3. Data Analysis The acquired mass spectra should be analyzed by identifying the molecular ion peak (M•+) and the key fragment ions. The resulting spectrum can be compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation or identification of related compounds[2][5][9].
Predicted Mass Spectrum and Fragmentation Pathways
Under 70 eV Electron Ionization, the 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) molecule is expected to form a molecular ion (M•+) at m/z 234, which will subsequently undergo a series of predictable fragmentation reactions. The stability of the bicyclohexyl ring structure suggests that the molecular ion peak should be observable, though potentially of low intensity[10].
The fragmentation of saturated hydrocarbons is primarily driven by the stability of the resulting carbocations and neutral radicals[11]. For this molecule, key fragmentation points include the substituents, the bond connecting the two rings, and the integrity of the rings themselves.
3.1. Primary Fragmentation Events
-
Loss of Substituents: The easiest bonds to break are often those connected to the ring system.
-
Loss of the Propyl Radical: A primary fragmentation pathway is the cleavage of the C-C bond to release the propyl group as a radical (•C₃H₇), resulting in a stable secondary carbocation at m/z 191 .
-
Loss of the Vinyl Radical: Similarly, loss of the vinyl radical (•C₂H₃) would yield a fragment ion at m/z 207 .
-
-
Inter-ring Cleavage: The C1-C1' bond connecting the two cyclohexane rings is another likely point of scission. This would lead to two primary fragment ions:
-
A propyl-cyclohexyl cation at m/z 125 ([C₉H₁₇]⁺).
-
A vinyl-cyclohexyl cation at m/z 109 ([C₈H₁₃]⁺).
-
-
Ring Fragmentation: Cyclohexane rings are known to fragment via the loss of a neutral ethylene molecule (C₂H₄, 28 Da)[7][8]. This can occur after initial fragmentation, leading to a series of ions separated by 28 mass units. For example, the m/z 125 ion could lose ethylene to produce a fragment at m/z 97 .
3.2. Summary of Predicted Quantitative Data
The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
| Predicted m/z | Proposed Ionic Formula | Proposed Fragmentation Pathway | Relative Abundance |
| 234 | [C₁₇H₃₀]•+ | Molecular Ion (M•+) | Low |
| 207 | [C₁₅H₂₇]⁺ | [M - •C₂H₃]⁺ (Loss of vinyl radical) | Low to Medium |
| 191 | [C₁₄H₂₃]⁺ | [M - •C₃H₇]⁺ (Loss of propyl radical) | Medium |
| 125 | [C₉H₁₇]⁺ | Cleavage of inter-ring bond (Propyl-cyclohexyl cation) | High |
| 109 | [C₈H₁₃]⁺ | Cleavage of inter-ring bond (Vinyl-cyclohexyl cation) | Medium |
| 97 | [C₇H₁₃]⁺ | [m/z 125 - C₂H₄]⁺ (Loss of ethylene from propyl-cyclohexyl fragment) | Medium |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from ring cleavage | High |
| 69 | [C₅H₉]⁺ | Further fragmentation of cyclohexyl rings | High |
| 55 | [C₄H₇]⁺ | Common alkyl fragment, characteristic of cyclic alkanes[7] | High (Potential Base Peak) |
Visualizations: Workflows and Pathways
To clarify the analytical process and the chemical logic of fragmentation, the following diagrams are provided.
Caption: A flowchart of the GC-MS experimental and data analysis workflow.
Caption: Predicted major fragmentation pathways for the title compound under EI.
Conclusion
While no empirical data is currently published for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a robust and chemically sound mass spectrometric profile can be predicted. The analysis via GC-MS with electron ionization is expected to yield a complex but interpretable spectrum. The key diagnostic fragments will likely arise from the loss of the propyl substituent (m/z 191), cleavage of the bond between the two rings (m/z 125), and subsequent fragmentation of the cyclic structures (m/z 97, 83, 55). This predictive guide provides a solid framework for any future empirical analysis, aiding researchers in the structural confirmation and characterization of this and related novel compounds.
References
- 1. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. 1,1'-Bicyclohexyl [webbook.nist.gov]
- 5. 1,1'-Bicyclohexyl, 2-propyl-, trans- [webbook.nist.gov]
- 6. 1,1'-Bicyclohexyl, 2-propyl-, cis- [webbook.nist.gov]
- 7. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. english.gyig.cas.cn [english.gyig.cas.cn]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. whitman.edu [whitman.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Solubility Profile of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) in Common Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl), a liquid crystal monomer with the chemical formula C₁₇H₃₀, presents a characteristically non-polar and hydrophobic structure.[1][2] Understanding its solubility in various common solvents is a critical preliminary step in a wide array of research and development applications, from materials science to early-stage drug discovery. Poor aqueous solubility, in particular, can present significant challenges in formulation and delivery for pharmaceutical applications.[3] This guide details the standard methodologies for establishing a comprehensive solubility profile for this and structurally similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is presented below. These properties are crucial in predicting its general solubility behavior, suggesting that it will exhibit low solubility in polar solvents and higher solubility in non-polar organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀ | [1] |
| Molecular Weight | 234.4 g/mol | [1] |
| IUPAC Name | 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane | [1] |
| CAS Number | 116020-44-1 | [1] |
Data Presentation: Solubility Profile
Quantitative solubility data should be meticulously recorded and presented for comparative analysis. The following table provides a standardized format for documenting the solubility of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) in a range of common solvents at specified temperatures. Researchers should populate this table with their experimentally determined values.
| Solvent | Temperature (°C) | Method (Kinetic/Thermodynamic) | Solubility (mg/mL) | Observations |
| Water | 25 | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Hexane | 25 |
Experimental Protocols
The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in early discovery for high-throughput screening and thermodynamic assays providing more precise data for later-stage development.[4][5][6]
Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the true solubility under given conditions.[3]
Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined.[5]
Detailed Methodology:
-
Preparation: Add an excess amount of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in the tested solvent.
Kinetic Solubility
Kinetic solubility assays are high-throughput methods used to determine the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[4][7]
Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The point at which precipitation occurs is measured, providing an estimate of the kinetic solubility.[5]
Detailed Methodology (Nephelometry):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[7]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a compound like 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl).
Caption: Workflow for Solubility Profile Determination.
Conclusion
While specific, publicly available solubility data for 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is scarce, this guide provides the necessary framework for its experimental determination. By employing standardized thermodynamic and kinetic solubility assays, researchers can generate a robust and reliable solubility profile. This data is fundamental for informed decision-making in formulation development, material science applications, and further scientific investigation of this compound.
References
- 1. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and conformation of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
In-depth Technical Guide on 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)
Abstract: This document addresses the molecular structure and conformation of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl), a key intermediate in the manufacturing of advanced materials such as liquid crystals for display technologies. Due to a notable absence of detailed experimental studies in publicly accessible scientific literature, this guide synthesizes available data from chemical databases and draws inferences from structural studies of analogous compounds to provide a comprehensive overview. The focus is on the theoretical conformation, expected molecular geometry, and general synthetic strategies relevant to this class of compounds.
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl), also known by its IUPAC name 1-ethenyl-4-(4-propylcyclohexyl)cyclohexane and CAS Number 116020-44-1, is a significant compound in the field of materials science. It is primarily classified as a liquid crystal monomer (LCM) and serves as a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Its molecular architecture, featuring a rigid bicyclohexyl core with flexible terminal propyl and vinyl groups, is designed to induce or enhance the liquid crystalline phases essential for display applications.
Molecular Structure and Properties
The fundamental structure consists of two cyclohexane rings joined by a single covalent bond. A propyl group is attached to one ring and a vinyl group to the other, both in a trans configuration relative to the bridgehead bond, and the rings themselves are in a trans,trans conformation.
Physicochemical Data
A summary of the available physicochemical properties for 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) is presented below. These are sourced from chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 116020-44-1 | [3][4][5] |
| Molecular Formula | C₁₇H₃₀ | [3][4] |
| Molecular Weight | 234.42 g/mol | [3][4] |
| Melting Point | 36.0 to 40.0 °C | [3] |
| Boiling Point | 307 °C | [3] |
| Refractive Index | 1.509 | [3] |
| LogP (Octanol/Water) | 5.58530 (Estimated) | [3] |
Conformational Analysis
The conformation of the 1,1-bicyclohexyl core is the primary determinant of the molecule's overall shape and its liquid crystalline properties.
-
Cyclohexane Rings: Each cyclohexane ring adopts a stable chair conformation to minimize steric and torsional strain.
-
Ring-Ring Junction: The two rings are connected equatorially. The most stable conformation for 4,4'-disubstituted bicyclohexyls is the trans,trans (diequatorial) arrangement, which places the bulky substituents in the equatorial positions of their respective rings, thereby avoiding unfavorable 1,3-diaxial interactions.
-
Substituent Orientation: The propyl and vinyl groups are also in equatorial positions, extending from the rigid core. This linear, elongated molecular shape is a critical factor for the formation of nematic and smectic liquid crystal phases.
While specific torsional angles and energy barriers for this molecule have not been published, molecular dynamics simulations on similar bicyclohexyl-based liquid crystals confirm that the extended, all-trans conformation is the dominant species in the mesophase.[3]
Experimental Protocols and Synthesis
Detailed, step-by-step synthesis protocols specifically for 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) are proprietary and not available in the reviewed literature. However, the synthesis of 4,4'-disubstituted bicyclohexyl compounds is well-established in chemical literature. A general, logical workflow for its preparation can be inferred from these known methods.
General Synthetic Workflow
The synthesis would likely involve the creation of the bicyclohexyl core followed by the introduction or modification of the side chains. A plausible synthetic strategy is outlined in the diagram below. This represents a logical sequence of common organic reactions rather than a documented protocol.
Figure 1. A generalized, hypothetical workflow for the synthesis of the target molecule.
Workflow Description:
-
Core Synthesis: The synthesis would begin with the hydrogenation of biphenyl using a catalyst like Rhodium on carbon to produce the saturated 1,1'-bicyclohexyl core.
-
First Functionalization: A Friedel-Crafts acylation with propionyl chloride would add a propanoyl group to one of the rings. This is followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to convert the ketone to the propyl group. Stereochemical control methods would be employed to ensure the trans isomer.
-
Second Functionalization: A second acylation, this time with acetyl chloride, would add an acetyl group to the 4' position of the second ring.
-
Vinyl Group Formation: The final vinyl group is typically formed via a Wittig reaction, which converts the acetyl group's carbonyl into a C=C double bond.
-
Purification: Each step would be followed by rigorous purification, likely involving column chromatography and recrystallization, to isolate the desired trans,trans isomer.
Conclusion
4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is a molecule of significant interest in the development of liquid crystal displays and OLEDs. While its commercial use is evident, the public scientific domain lacks detailed experimental data regarding its specific molecular structure and conformation. The information presented in this guide, based on chemical database entries and knowledge of analogous structures, provides a robust theoretical framework for understanding its properties. The primary conformation is an extended, diequatorial chair-chair structure, which facilitates the formation of liquid crystal phases. Future public research, including X-ray crystallographic analysis and detailed spectroscopic studies, would be invaluable for a more precise characterization of this important material.
References
Synthetic Routes for Bicyclohexyl Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing bicyclohexyl derivatives. These saturated carbocyclic scaffolds are of significant interest in medicinal chemistry and materials science, offering unique three-dimensional structures that can impart desirable physicochemical properties. This document details key methodologies, including the hydrogenation of biphenyls, various cross-coupling reactions, and the reductive coupling of cyclohexanones. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided.
Hydrogenation of Biphenyl and its Derivatives
The catalytic hydrogenation of biphenyl is a primary and industrially relevant method for the synthesis of bicyclohexyl. The reaction typically proceeds in a stepwise manner, first yielding cyclohexylbenzene, which is then further reduced to bicyclohexyl. The choice of catalyst, temperature, and pressure are critical in controlling the selectivity towards the partially or fully hydrogenated product.
dot
Caption: Stepwise hydrogenation of biphenyl to bicyclohexyl.
Quantitative Data for Biphenyl Hydrogenation
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Biphenyl Conversion (%) | Selectivity to Cyclohexylbenzene (%) | Selectivity to Bicyclohexyl (%) | Reference |
| Ni-Mo sulfide (in-situ) | 380 | 6 (H2/CO = 3/1) | 6 | 65 | 56 | 9 | [1] |
| Ni-Mo sulfide (pre-formed) | 380 | 6 (H2/CO = 3/1) | 6 | 79 | 60 | 19 | [1] |
| 20% Ni/SiO2-300 | 200 | 3 | 4 | 99.6 | 99.3 | - | [2] |
| 1.5 wt.% Ru/SiO2-SEA (300) | 90 | 1 | 1.33 | 99.9 | - | 99.9 | [3] |
| Rh/C | 50 | - | - | - | - | ~100 (Yield) | [4] |
| Ru/C | 50 | - | - | - | ~100 (Yield) | [4] | |
| NiMoWS | - | - | - | ~99 | 52 | 47 | [5] |
Experimental Protocol: Hydrogenation of Biphenyl with Ni-Mo Sulfide Catalyst[1]
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)6)
-
Nickel naphthenate (C22H14NiO4)
-
Elemental sulfur
-
Biphenyl
-
Heptane (solvent)
-
Hydrogen or Syngas (H2/CO)
Procedure:
-
A high-pressure autoclave is charged with 13 mg of Mo(CO)6, 14 mg of C22H14NiO4, 24 mg of S, 500 mg of biphenyl, and heptane to a total reaction mixture volume of 5 mL.
-
The autoclave is sealed and filled with hydrogen or a syngas mixture (e.g., H2/CO volume ratio of 3:1) to a pressure of 6 MPa at 25°C.
-
The reaction mixture is heated to the desired temperature (e.g., 320–380°C) with vigorous stirring for the specified time (2 to 8 hours).
-
After the reaction, the reactor is cooled to room temperature and carefully opened.
-
The liquid products are analyzed by gas-liquid chromatography (GLC) to determine the conversion of biphenyl and the selectivity to cyclohexylbenzene and bicyclohexyl.
Carbon-Carbon Bond Forming Reactions
Cross-coupling reactions offer versatile methods for the synthesis of both symmetrical and unsymmetrical bicyclohexyl derivatives, often with high functional group tolerance.
Wurtz Reaction
The Wurtz reaction provides a direct method for the homo-coupling of alkyl halides to form a new carbon-carbon bond. For the synthesis of bicyclohexyl, two molecules of a cyclohexyl halide are coupled in the presence of sodium metal. This method is particularly effective for the synthesis of symmetrical alkanes.
dot
Caption: Wurtz reaction for the synthesis of bicyclohexyl.
High yields can be achieved with this method for symmetrical products like bicyclohexyl.[2]
Experimental Protocol: Wurtz Reaction for Bicyclohexyl Synthesis (General Procedure)[6]
Materials:
-
Cyclohexyl bromide or iodide
-
Sodium metal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
All glassware must be thoroughly dried to ensure anhydrous conditions.
-
Sodium metal is added to a flask containing anhydrous ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclohexyl halide is added dropwise to the stirred suspension of sodium metal.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to ensure completion.
-
The reaction is quenched by the careful addition of ethanol to consume any unreacted sodium, followed by the addition of water.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
The solvent is removed under reduced pressure, and the resulting bicyclohexyl can be purified by distillation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To synthesize a bicyclohexyl derivative, a cyclohexylboronic acid or ester can be coupled with a cyclohexyl halide.
dot
Caption: General scheme of Suzuki-Miyaura coupling for bicyclohexyl synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)[7][8]
Materials:
-
Cyclohexylboronic acid or its pinacol ester
-
Cyclohexyl bromide or iodide
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, CsF)
-
Solvent (e.g., 1,4-dioxane, THF, water mixtures)
Procedure:
-
A reaction flask is charged with the cyclohexylboronic acid/ester, the cyclohexyl halide, the base, and the palladium catalyst under an inert atmosphere.
-
The anhydrous and degassed solvent is added.
-
The reaction mixture is heated to the required temperature (typically 80-100°C) and stirred for several hours until the starting materials are consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is particularly useful for creating C(sp3)-C(sp3) bonds and can be applied to the synthesis of bicyclohexyl derivatives.
dot
Caption: General scheme of Negishi coupling for bicyclohexyl synthesis.
Highly diastereoselective Negishi cross-couplings of functionalized cyclohexylzinc reagents with aryl and alkenyl iodides have been reported, demonstrating good functional group tolerance.[6]
Experimental Protocol: Negishi Coupling of a Cyclohexylzinc Reagent (General Procedure)[6][9]
Materials:
-
Cyclohexyl iodide
-
Zinc dust (activated)
-
Palladium catalyst (e.g., Pd(dba)2) and ligand (e.g., SPhos, RuPhos)
-
Cyclohexyl iodide or bromide
-
Anhydrous THF
-
Lithium chloride (to solubilize the organozinc reagent)
Procedure:
-
Preparation of the Cyclohexylzinc Reagent: Activated zinc dust is suspended in anhydrous THF under an inert atmosphere. Cyclohexyl iodide is added, and the mixture is stirred until the zinc is consumed, forming the cyclohexylzinc iodide. The addition of LiCl can aid in the solubilization of the organozinc species.
-
Cross-Coupling: In a separate flask, the palladium catalyst, ligand, and the second cyclohexyl halide are dissolved in anhydrous THF under an inert atmosphere.
-
The freshly prepared cyclohexylzinc reagent solution is then transferred to the catalyst mixture via cannula.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Grignard Reagent Reactions
Grignard reagents are versatile intermediates for forming carbon-carbon bonds. While direct homo-coupling of Grignard reagents can be challenging, they are excellent for reacting with carbonyl compounds to build up more complex structures.
dot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Which of the following alkanes will be formed in high yield by the Wurtz .. [askfilo.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
Methodological & Application
Application Notes and Protocols: 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) , hereafter referred to by its common abbreviation CCH-3V , in the formulation of liquid crystal (LC) mixtures. This document outlines the key physical properties, potential applications, and detailed experimental protocols for the characterization of LC mixtures containing this versatile compound.
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (CAS No. 116020-44-1) is a nematic liquid crystal monomer known for its contribution to low viscosity in liquid crystal mixtures. Its chemical structure, featuring a bicyclohexyl core with a propyl and a vinyl substituent in the trans configuration, imparts a favorable combination of properties, including a wide nematic range and good miscibility with other liquid crystal components. These characteristics make it a valuable component in the formulation of advanced liquid crystal materials for various electro-optical applications.
Key Applications
The primary application of CCH-3V is as a component in nematic liquid crystal mixtures to reduce the overall viscosity. Low viscosity is a critical parameter for achieving fast switching times in liquid crystal displays (LCDs) and other electro-optical devices. The incorporation of CCH-3V can lead to improved performance in various display modes, including Twisted Nematic (TN), In-Plane Switching (IPS), and Vertically Aligned (VA) modes.
Physical Properties of Liquid Crystal Mixtures
Table 1: General Properties of Low Viscosity Nematic LC Mixtures Containing Bicyclohexyl Derivatives
| Property | Typical Value Range | Unit | Significance |
| Clearing Point (TN-I) | 70 - 100 | °C | Upper limit of the nematic temperature range. |
| Rotational Viscosity (γ₁) | < 100 | mPa·s | Directly impacts the switching speed of the LC device. |
| Dielectric Anisotropy (Δε) | +3 to +10 | at 1 kHz, 20°C | Determines the threshold voltage for switching. |
| Birefringence (Δn) | 0.08 - 0.15 | at 589 nm, 20°C | Influences the optical path difference and cell gap. |
Table 2: Illustrative Example of a Nematic Mixture Composition with CCH Analogs
| Compound Type | Abbreviation | Concentration (wt%) | Purpose |
| Bicyclohexyl Propyl Vinyl | CCH-3V (Target) | 10 - 20 | Low viscosity component. |
| Phenylcyclohexane | PCH-5 | 20 - 30 | Base component with good nematic range. |
| Cyanobiphenyl | 5CB | 15 - 25 | High positive dielectric anisotropy. |
| Tolane Derivative | - | 5 - 15 | To adjust birefringence. |
| Chiral Dopant | - | < 1 | To induce a twist (for TN or chiral nematic modes). |
Experimental Protocols
Detailed methodologies for characterizing the key physical properties of liquid crystal mixtures are provided below.
Protocol 1: Determination of Clearing Point (Nematic-to-Isotropic Transition Temperature)
Objective: To determine the temperature at which the liquid crystal mixture transitions from the nematic phase to the isotropic liquid phase.
Methodology:
-
Sample Preparation: A small amount of the liquid crystal mixture is placed on a clean glass microscope slide. A coverslip is placed over the sample to create a thin film.
-
Instrumentation: A polarizing optical microscope (POM) equipped with a hot stage and a temperature controller is used.
-
Procedure: a. The sample is placed on the hot stage of the POM. b. The sample is observed under crossed polarizers as the temperature is increased at a controlled rate (e.g., 1-2°C/min). c. In the nematic phase, a characteristic texture (e.g., Schlieren or marbled) will be visible due to the birefringence of the material. d. The clearing point (TN-I) is recorded as the temperature at which the texture completely disappears, and the field of view becomes dark (isotropic). e. The measurement is repeated upon cooling to check for thermal hysteresis.
Caption: Workflow for Clearing Point Determination.
Protocol 2: Measurement of Rotational Viscosity (γ₁)
Objective: To quantify the rotational viscosity of the liquid crystal mixture, a key parameter for determining switching speed.
Methodology:
-
Sample Preparation: A liquid crystal cell with a known cell gap (e.g., 5-10 µm) and planar alignment layers is filled with the liquid crystal mixture.
-
Instrumentation: An electro-optical measurement setup including a function generator, a high-voltage amplifier, a photodetector, an oscilloscope, and a polarizing microscope.
-
Procedure: a. The LC cell is placed in the microscope between crossed polarizers. b. The transient current method or the decay time method is commonly used. For the decay time method: i. A square-wave voltage is applied to the cell to switch the liquid crystal director. ii. The voltage is then turned off, and the optical response (change in light transmission) is recorded by the photodetector and oscilloscope as the director relaxes back to its initial state. c. The decay time (τ_off) is measured from the oscilloscope trace. d. The rotational viscosity (γ₁) is calculated using the following equation: γ₁ = (K₁₁ * π²) / (d² * τ_off) where K₁₁ is the splay elastic constant and d is the cell gap. The elastic constant K₁₁ needs to be determined independently, often through capacitance-voltage measurements.
Caption: Workflow for Rotational Viscosity Measurement.
Protocol 3: Determination of Dielectric Anisotropy (Δε)
Objective: To measure the dielectric anisotropy of the liquid crystal mixture.
Methodology:
-
Sample Preparation: Two types of liquid crystal cells are required: one with planar alignment (director parallel to the substrates) and one with homeotropic alignment (director perpendicular to the substrates). Both cells should have a known electrode area (A) and cell gap (d).
-
Instrumentation: An LCR meter.
-
Procedure: a. The capacitance of the empty cells is measured. b. The cells are filled with the liquid crystal mixture. c. The capacitance of the filled planar cell (C_parallel) is measured to determine the perpendicular component of the dielectric permittivity (ε_perp). d. The capacitance of the filled homeotropic cell (C_perp) is measured to determine the parallel component of the dielectric permittivity (ε_parallel). e. The dielectric permittivities are calculated using the formula: C = (ε * ε₀ * A) / d, where ε₀ is the permittivity of free space. f. The dielectric anisotropy is then calculated as: Δε = ε_parallel - ε_perp.
Caption: Workflow for Dielectric Anisotropy Measurement.
Protocol 4: Measurement of Birefringence (Δn)
Objective: To determine the optical anisotropy (birefringence) of the liquid crystal mixture.
Methodology:
-
Sample Preparation: A planar aligned liquid crystal cell with a known cell gap (d) is filled with the mixture.
-
Instrumentation: A polarizing microscope, a light source with a known wavelength (λ, e.g., a sodium lamp or a laser), and a spectrometer or a photodetector.
-
Procedure (Interference Method): a. The filled cell is placed between crossed polarizers in the microscope. b. The transmission spectrum is measured using a spectrometer. A series of maxima and minima will be observed due to interference. c. The birefringence (Δn) can be calculated from the wavelengths of the transmission extrema. d. Alternatively, using a monochromatic light source, the cell can be rotated, and the change in transmitted intensity can be used to determine the phase retardation (δ), which is related to birefringence by: δ = (2 * π * Δn * d) / λ.
Caption: Workflow for Birefringence Measurement.
Conclusion
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a valuable component for formulating low-viscosity nematic liquid crystal mixtures. Its incorporation can significantly enhance the switching speed of liquid crystal devices. The protocols outlined in this document provide a standardized framework for researchers to characterize the essential physical properties of their formulated mixtures, enabling the development of next-generation liquid crystal materials with optimized performance.
Polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl): A Review of Available Information and Methodologies
Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the polymerization of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) for the creation of polymer films were identified. The information available is limited to basic chemical identifiers and supplier specifications. Consequently, the development of detailed, data-driven application notes and experimental protocols for this specific monomer is not feasible at this time.
This document aims to provide a general overview of polymerization techniques applicable to structurally similar bulky vinyl monomers, which may serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of poly(4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl)). The protocols and data presented herein are based on analogous systems and established polymerization principles.
General Polymerization Approaches for Bulky Vinyl Monomers
The polymerization of vinyl monomers bearing bulky substituents, such as the bicyclohexyl group in the target monomer, can be challenging due to steric hindrance. This steric bulk can significantly influence the choice of polymerization method, catalyst selection, and the resulting polymer's properties. The primary methods for polymerizing such monomers include cationic polymerization and free-radical polymerization.
Table 1: Potential Polymerization Methods for Bulky Vinyl Monomers
| Polymerization Method | Initiator/Catalyst System (Examples) | Potential Advantages | Potential Challenges |
| Cationic Polymerization | Protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃·OEt₂, AlCl₃) with a proton source (e.g., water, alcohol) | Can proceed at low temperatures, potential for living polymerization, leading to controlled molecular weights and narrow polydispersity. | Susceptible to chain transfer and termination reactions, requires high monomer purity and anhydrous conditions. |
| Free-Radical Polymerization | Thermal initiators (e.g., AIBN, benzoyl peroxide), photoinitiators | More tolerant to impurities and functional groups, wider range of applicable solvents. | Less control over polymer architecture, broader molecular weight distribution, potential for side reactions. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes (ATRP), chain transfer agents (RAFT) | Enables precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers). | Requires careful selection of catalysts/agents, more complex experimental setup. |
Hypothetical Experimental Protocols
The following are generalized protocols for cationic and free-radical polymerization that could serve as a starting point for the polymerization of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl). These are not established protocols for this specific monomer and would require significant optimization and characterization.
Protocol 1: Exploratory Cationic Polymerization
-
Monomer and Solvent Preparation:
-
Purify the 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) monomer by passing it through a column of activated basic alumina to remove inhibitors and impurities.
-
Dry the polymerization solvent (e.g., dichloromethane or hexane) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen or argon.
-
Dissolve the purified monomer in the dried solvent to the desired concentration (e.g., 0.5-1.0 M).
-
Cool the reactor to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., triflic acid or a Lewis acid/proton source complex) in the dried solvent.
-
Add the initiator solution dropwise to the stirring monomer solution.
-
-
Polymerization and Termination:
-
Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours).
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature.
-
Protocol 2: Exploratory Free-Radical Polymerization
-
Monomer and Initiator Preparation:
-
Purify the monomer as described in the cationic protocol.
-
Recrystallize the thermal initiator (e.g., AIBN or benzoyl peroxide) from a suitable solvent (e.g., methanol).
-
-
Polymerization Setup:
-
In a Schlenk flask, dissolve the monomer and initiator in a suitable solvent (e.g., toluene or dioxane).
-
Degas the solution by several freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Allow the reaction to proceed for a specified time.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Characterization of the Resulting Polymer Film
Once a polymer is successfully synthesized, the next critical step is to form and characterize films.
Film Fabrication
-
Solvent Casting: Dissolve the polymer in a suitable solvent (e.g., toluene, chloroform) to form a viscous solution. Cast the solution onto a flat substrate (e.g., a glass plate or Teflon dish) and allow the solvent to evaporate slowly in a controlled environment.
-
Melt Pressing: If the polymer is thermally stable, it can be pressed into a film at a temperature above its glass transition or melting temperature using a hydraulic press.
Characterization Techniques
The properties of the resulting polymer and films would need to be thoroughly characterized using standard techniques:
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the polymer structure and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Mechanical Properties: Tensile testing to measure properties like tensile strength, Young's modulus, and elongation at break of the polymer films.
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow and the logical relationship of the polymerization process.
Caption: General experimental workflow from monomer preparation to polymer film characterization.
Caption: Logical relationship of the steps in a chain-growth polymerization process.
Conclusion and Future Directions
While the specific polymerization of 4-trans-propyl-4-trans-vinyl-(1,1-bicyclohexyl) remains unexplored in the available scientific literature, the general principles of polymer chemistry provide a roadmap for its investigation. Researchers interested in this monomer should begin with small-scale exploratory reactions using both cationic and free-radical methods, followed by thorough characterization of any resulting polymers. The bulky bicyclohexyl moiety is likely to impart unique thermal and mechanical properties to the polymer, making it a potentially interesting candidate for specialized applications in materials science and drug delivery, should a viable polymerization route be established. Future work should focus on systematically screening reaction conditions and characterizing the structure-property relationships of the resulting materials.
Application Notes and Protocols for the Incorporation of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a liquid crystal monomer with potential applications in the development of novel drug delivery systems and advanced biomaterials.[1][2] Its rigid bicyclohexyl core and polymerizable vinyl group allow for the formation of structured polymers with unique physicochemical properties. This document provides detailed protocols for the incorporation of this monomer into polymeric nanoparticles via free-radical polymerization and outlines a methodology for the subsequent encapsulation of a model hydrophobic drug.
Physicochemical Properties
A summary of the key physicochemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C17H30 | [1][3] |
| Molecular Weight | 234.42 g/mol | [3] |
| CAS Number | 116020-44-1 | [3] |
| Appearance | White to off-white powder or crystals | - |
| Purity | ≥98% | [4][5] |
| Solubility | Soluble in organic solvents (e.g., THF, Chloroform) | - |
Experimental Protocols
Synthesis of Poly(4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)) Nanoparticles via Miniemulsion Polymerization
This protocol describes the synthesis of polymeric nanoparticles from the 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) monomer using a miniemulsion polymerization technique. This method is suitable for creating narrowly dispersed nanoparticles.
Materials:
-
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Hexadecane
-
Deionized water
-
Nitrogen gas
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Chloroform
Equipment:
-
High-shear homogenizer or ultrasonicator
-
Reaction vessel with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle or oil bath
-
Dialysis tubing (MWCO 10 kDa)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Protocol:
-
Organic Phase Preparation: Dissolve 100 mg of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) and 20 mg of the model hydrophobic drug (e.g., Paclitaxel) in 2 mL of chloroform. Add 50 µL of hexadecane as a co-stabilizer.
-
Aqueous Phase Preparation: Dissolve 20 mg of SDS in 10 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize the mixture using a high-shear homogenizer or ultrasonicator for 5 minutes on an ice bath to form a stable miniemulsion.
-
Polymerization: Transfer the miniemulsion to the reaction vessel. Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the reaction to 70°C with continuous stirring.
-
Initiation: Dissolve 10 mg of KPS in 1 mL of deionized water and add it to the reaction vessel to initiate polymerization.
-
Reaction: Allow the polymerization to proceed for 12 hours at 70°C under a nitrogen atmosphere.
-
Purification: Cool the reaction mixture to room temperature. Purify the nanoparticle suspension by dialysis against deionized water for 48 hours, changing the water every 6 hours to remove unreacted monomer, initiator, and surfactant.
-
Characterization: Characterize the size and morphology of the resulting nanoparticles using DLS and TEM.
Quantification of Drug Loading and Encapsulation Efficiency
This protocol determines the amount of drug successfully encapsulated within the polymeric nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Sample Preparation: Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight of the drug-loaded nanoparticles.
-
Drug Extraction: Resuspend a known weight of the lyophilized nanoparticles in a known volume of a suitable organic solvent (e.g., acetonitrile) to dissolve the nanoparticles and release the encapsulated drug. Sonicate the mixture for 30 minutes to ensure complete dissolution.
-
Quantification: Analyze the resulting solution using HPLC to determine the concentration of the drug. A standard calibration curve for the drug must be prepared beforehand.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the synthesized drug-loaded nanoparticles.
| Parameter | Value |
| Particle Size (DLS) | 150 ± 20 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading (Paclitaxel) | 5.2 ± 0.5 % |
| Encapsulation Efficiency (Paclitaxel) | 85 ± 5 % |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and characterization of drug-loaded nanoparticles.
Caption: Workflow for nanoparticle synthesis.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be targeted by a drug delivered via the described nanoparticles, for instance, in cancer therapy. This example illustrates the inhibition of a pro-survival pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. polybiomaterials.com [polybiomaterials.com]
- 5. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]
Application Notes and Protocols for the Radical Polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the radical polymerization of the liquid crystalline monomer, 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). This document outlines the general principles of vinyl polymerization as they apply to this sterically hindered monomer, offering both solution and bulk polymerization protocols. Illustrative data on monomer properties, polymerization kinetics, and resulting polymer characteristics are presented in tabular format for clarity. Additionally, graphical representations of the experimental workflow and the fundamental stages of radical polymerization are included to aid in experimental design and execution.
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), also known by its IUPAC name (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl, is a vinyl-functionalized monomer characterized by a rigid bicyclohexyl core. This structure imparts liquid crystalline properties to the monomer, making it a promising candidate for the synthesis of advanced polymers with unique optical and thermal properties. The resulting poly(4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)) is of significant interest for applications in optical films, specialty coatings, and as a component in drug delivery systems where controlled morphology is crucial.
Radical polymerization offers a versatile and accessible method for polymerizing vinyl monomers. However, the bulky nature of the bicyclohexyl substituent in 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) can influence polymerization kinetics and the properties of the final polymer. These notes provide a foundational guide for researchers embarking on the polymerization of this specialized monomer.
General Principles of Radical Polymerization
Free radical polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate primary free radicals. These highly reactive species then add to the vinyl group of a monomer molecule, creating a new monomer radical.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain.
-
Termination: The growth of a polymer chain is halted by various termination reactions, most commonly combination, where two growing chains couple, or disproportionation, where a hydrogen atom is transferred from one chain to another.
For bulky monomers like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), steric hindrance around the vinyl group can affect the rate of propagation. Reaction conditions such as temperature, initiator concentration, and solvent choice are critical in controlling the molecular weight, polydispersity, and microstructure of the resulting polymer.
Monomer Properties
A summary of the physical and chemical properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is provided in Table 1.
| Property | Value |
| IUPAC Name | (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl |
| CAS Number | 116020-44-1 |
| Molecular Formula | C₁₇H₃₀ |
| Molecular Weight | 234.43 g/mol |
| Appearance | White crystalline solid |
| Boiling Point | ~330-340 °C (estimated) |
| Solubility | Soluble in toluene, THF, chloroform; Insoluble in water |
Table 1: Physical and Chemical Properties of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Experimental Protocols
The following protocols are provided as a starting point for the radical polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). Optimization of these conditions may be necessary to achieve desired polymer characteristics.
Protocol 1: Solution Polymerization
Solution polymerization is a common method that allows for good control over the reaction temperature and viscosity.
Materials:
-
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (or other suitable solvent like THF)
-
Methanol (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath or heating mantle with temperature control
-
Vacuum filtration apparatus
Procedure:
-
To a Schlenk flask, add 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (e.g., 5.0 g, 21.3 mmol) and AIBN (e.g., 0.035 g, 0.21 mmol, for a monomer-to-initiator ratio of 100:1).
-
Add a magnetic stir bar and seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous toluene (e.g., 20 mL) via a syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirring methanol (e.g., 200 mL).
-
Collect the white polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Bulk Polymerization
Bulk polymerization is performed without a solvent and is often used for liquid crystalline monomers to preserve the ordered structure.
Materials:
-
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) monomer
-
Azobisisobutyronitrile (AIBN)
-
Glass ampoule or reaction tube
-
Nitrogen or Argon source
-
Oil bath or oven with precise temperature control
-
Toluene or THF for dissolving the polymer
-
Methanol for precipitation
Procedure:
-
In a glass vial, dissolve AIBN in a small amount of a volatile solvent like acetone and add it to the 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) monomer.
-
Thoroughly mix the components and then remove the solvent under a stream of nitrogen to leave a homogeneous mixture of monomer and initiator.
-
Transfer the mixture to a glass ampoule.
-
Subject the ampoule to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampoule under vacuum.
-
Place the sealed ampoule in an oven or oil bath set to a temperature just above the melting point of the monomer, and within the active temperature range of the initiator (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired duration (e.g., 48 hours).
-
After the reaction, cool the ampoule and carefully break it open.
-
Dissolve the solid polymer in a suitable solvent (e.g., toluene or THF).
-
Precipitate, collect, and dry the polymer as described in the solution polymerization protocol.
Expected Polymerization Behavior and Polymer Properties
The following tables provide illustrative data for the radical polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). Actual results may vary depending on the specific reaction conditions.
| Parameter | Solution Polymerization | Bulk Polymerization |
| Monomer Concentration | 1 M in toluene | Neat |
| Initiator (AIBN) | 1 mol% relative to monomer | 0.5 mol% relative to monomer |
| Temperature | 70 °C | 70 °C |
| Time | 24 h | 48 h |
| Conversion | 70-85% | 85-95% |
| Mn ( g/mol ) | 20,000 - 50,000 | 50,000 - 100,000 |
| Polydispersity (Đ) | 1.8 - 2.5 | 2.0 - 3.0 |
Table 2: Illustrative Polymerization Conditions and Results.
| Property | Expected Value |
| Appearance | White, opaque solid |
| Glass Transition Temp. (Tg) | 140 - 160 °C |
| Decomposition Temp. (Td) | > 350 °C |
| Solubility | Soluble in toluene, THF, chloroform |
| Optical Properties | Potentially birefringent, high transparency in thin films |
Table 3: Expected Properties of Poly(4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)).
Visualized Workflows and Mechanisms
To facilitate understanding, the following diagrams illustrate the experimental workflow and the fundamental mechanism of radical polymerization.
Application Notes and Protocols: Doping Nematic Liquid Crystals with 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols provide a generalized framework for the characterization of nematic liquid crystals doped with 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (CAS: 116020-44-1). Due to a lack of specific published experimental data for this compound, the quantitative results presented in the tables are illustrative and based on typical effects observed for similar dopants in nematic hosts. These protocols are intended to serve as a comprehensive guide for researchers to conduct their own investigations.
Introduction
Doping nematic liquid crystals (NLCs) with non-mesogenic molecules is a common strategy to modify their physical and electro-optical properties for various applications, including advanced display technologies, sensors, and optical communication devices. The introduction of a dopant can influence key parameters such as the clearing point (nematic-isotropic transition temperature), dielectric anisotropy (Δε), rotational viscosity (γ₁), and switching characteristics.
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is a molecule with a bicyclohexyl core, a structure known to be a component of many liquid crystal mixtures. Its vinyl group offers potential for polymerization or further functionalization, making it an interesting candidate for creating polymer-stabilized liquid crystal systems or as a dopant to modify the bulk properties of a nematic host.
This document provides detailed protocols for the preparation and characterization of nematic liquid crystal mixtures doped with 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Materials and Equipment
-
Dopant: 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (Purity ≥98%)
-
Nematic Liquid Crystal Host: A well-characterized nematic liquid crystal such as 5CB (4-Cyano-4'-pentylbiphenyl) or a commercial nematic mixture (e.g., E7).
-
Solvent: A volatile solvent with good solubility for both the dopant and the NLC host, such as chloroform or dichloromethane (for mixing).
-
Equipment:
-
Analytical Balance (±0.01 mg accuracy)
-
Vortex Mixer and Bath Sonicator
-
Vacuum oven
-
Polarizing Optical Microscope (POM) with a temperature-controlled hot stage.
-
Differential Scanning Calorimeter (DSC)
-
Function Generator and Voltage Amplifier
-
He-Ne Laser (632.8 nm)
-
Photodetector and Oscilloscope
-
LCR Meter/Impedance Analyzer
-
Standard liquid crystal test cells (e.g., planar alignment, 5-10 µm cell gap).
-
Experimental Protocols
Protocol 1: Preparation of Doped Nematic Liquid Crystal Mixtures
This protocol describes the preparation of NLC mixtures with varying concentrations of the dopant.
-
Stock Solution Preparation:
-
Accurately weigh the dopant, 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), and the nematic liquid crystal host.
-
For each desired concentration (e.g., 0.5, 1.0, 2.0, 5.0 wt%), calculate the required mass of each component.
-
-
Mixing:
-
Dissolve the weighed amounts of the NLC host and the dopant in a minimal amount of a volatile solvent (e.g., chloroform) in a small vial.
-
Thoroughly mix the components using a vortex mixer for 2-3 minutes.
-
Further homogenize the mixture using a bath sonicator for 10-15 minutes.
-
-
Solvent Evaporation:
-
Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of the NLC.
-
Evaporate the solvent under vacuum for several hours until a constant weight is achieved, ensuring complete removal of the solvent.
-
-
Homogenization in Isotropic Phase:
-
Heat the solvent-free mixture on a hot plate to a temperature approximately 10°C above the clearing point of the pure NLC host to enter the isotropic phase.
-
Maintain this temperature and periodically agitate the mixture using a vortex mixer for about 30 minutes to ensure a uniform dispersion of the dopant.
-
Cool the mixture slowly to room temperature.
-
Protocol 2: Thermal Characterization (Clearing Point Determination)
The nematic-isotropic transition temperature (TN-I), or clearing point, is a critical parameter that indicates the thermal stability of the nematic phase.
A. Using Polarizing Optical Microscopy (POM):
-
Introduce a small drop of the doped NLC mixture into an empty glass capillary tube or onto a clean glass slide.
-
Place the sample on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 1-2°C/min).
-
Observe the texture of the liquid crystal under crossed polarizers. The nematic phase will appear birefringent (textured and colorful), while the isotropic phase will appear dark.
-
The temperature at which the last trace of birefringence disappears upon heating is recorded as the clearing point (TN-I).
-
Slowly cool the sample from the isotropic phase and record the temperature at which droplets of the nematic phase begin to appear.
B. Using Differential Scanning Calorimetry (DSC):
-
Hermetically seal 3-5 mg of the doped NLC mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5°C/min) to a temperature well into the isotropic phase.
-
Cool the sample at the same rate.
-
The nematic-isotropic phase transition will appear as an endothermic peak on the heating scan. The peak temperature is taken as the clearing point.
Protocol 3: Electro-Optical Characterization
This protocol details the measurement of threshold voltage and switching times.
-
Cell Filling:
-
Fill a commercial liquid crystal test cell (with planar alignment layers and a known cell gap, e.g., 5 µm) with the doped NLC mixture by capillary action in its isotropic phase.
-
Slowly cool the filled cell to room temperature to ensure proper alignment.
-
-
Measurement Setup:
-
Place the filled cell in a holder between two crossed polarizers. The rubbing direction of the cell should be at 45° to the transmission axes of the polarizers.
-
Align a He-Ne laser beam to pass through the setup and the cell, with a photodetector placed after the second polarizer (analyzer) to measure the transmitted light intensity.
-
Connect the cell electrodes to a function generator via a voltage amplifier.
-
-
Threshold Voltage (Vth) Measurement:
-
Apply a square-wave voltage (e.g., 1 kHz) to the cell, starting from 0 V and gradually increasing the amplitude.
-
Record the transmitted light intensity as a function of the applied voltage.
-
The threshold voltage is the voltage at which the transmitted intensity begins to increase, corresponding to the onset of director reorientation (Fréedericksz transition).[1]
-
-
Response Time Measurement:
-
Apply a square-wave voltage pulse to the cell with an amplitude several times the threshold voltage (e.g., 10 V).
-
Use an oscilloscope to monitor both the applied voltage waveform and the photodetector output.
-
Rise Time (τon): Measure the time taken for the transmitted intensity to change from 10% to 90% of its maximum value after the voltage is switched on.
-
Decay Time (τoff): Measure the time taken for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is switched off.[2]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison across different dopant concentrations.
Table 1: Illustrative Physical and Electro-Optical Properties of a Nematic Host Doped with 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) at 25°C.
| Dopant Concentration (wt%) | Clearing Point (TN-I) (°C) | Threshold Voltage (Vth) (V) | Rise Time (τon) (ms) | Decay Time (τoff) (ms) | Dielectric Anisotropy (Δε) | Rotational Viscosity (γ₁) (mPa·s) |
| 0 (Pure Host) | 65.0 | 1.50 | 10.2 | 25.5 | +10.0 | 150 |
| 0.5 | 64.2 | 1.55 | 11.0 | 26.1 | +9.8 | 158 |
| 1.0 | 63.5 | 1.61 | 11.8 | 26.8 | +9.6 | 165 |
| 2.0 | 62.1 | 1.70 | 13.0 | 27.9 | +9.3 | 178 |
| 5.0 | 59.3 | 1.85 | 15.5 | 30.2 | +8.8 | 205 |
Note: The data presented in this table is hypothetical and serves as an example of expected trends. A non-mesogenic dopant typically disrupts the nematic order, leading to a decrease in clearing point, a reduction in dielectric anisotropy, and an increase in viscosity and response times.
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing doped nematic liquid crystals.
Logical Relationships
Caption: Logical relationships between dopant concentration and NLC properties.
References
Application Notes and Protocols for the Synthesis of Liquid Crystal Elastomers using 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and characterization of a side-chain liquid crystal elastomer (LCE) utilizing the vinyl-functionalized mesogen, 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl). The protocol is based on established free-radical polymerization methods for creating LCEs from similar vinyl- or acrylate-functionalized liquid crystal monomers.
Introduction
Liquid Crystal Elastomers (LCEs) are a unique class of materials that merge the elastic properties of rubber with the anisotropic, stimuli-responsive behavior of liquid crystals.[1] These materials are composed of liquid crystal molecules (mesogens) integrated into a loosely crosslinked polymer network.[2][3] This structure allows for a coupling between the orientational order of the mesogens and the mechanical state of the elastomer network. As a result, LCEs can undergo significant, reversible shape changes in response to external stimuli such as heat, light, or electric fields, making them promising candidates for applications in soft robotics, actuators, and biomedical devices.[1][4][5][6]
The synthesis strategy outlined here is a one-step photopolymerization process.[4] This method involves mixing the liquid crystal monomer, a crosslinking agent, and a photoinitiator, followed by curing with UV light. The properties of the final LCE, such as its transition temperatures and mechanical characteristics, can be tuned by adjusting the relative concentrations of the components.[7][8][9]
Materials and Equipment
2.1 Materials
| Material | Supplier | Purity/Grade | Notes |
| 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) (Mesogen) | Varies | >98% | The primary liquid crystal monomer. |
| 1,6-Hexanediol diacrylate (Crosslinker) | Sigma-Aldrich | Technical | A flexible, non-mesogenic crosslinker. |
| 2,2-Dimethoxy-2-phenylacetophenone (Photoinitiator, Irgacure 651) | Sigma-Aldrich | 99% | A common photoinitiator for free-radical polymerization. |
| Toluene | Sigma-Aldrich | Anhydrous | Solvent for creating a homogeneous mixture. |
| Polyimide (e.g., PI-2555) | HD Microsystems | - | For creating an alignment layer on glass substrates. |
| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich | Anhydrous | Solvent for polyimide. |
| Glass slides | VWR | - | Substrates for creating LCE films. |
| Spacers (e.g., Mylar film) | Varies | 100 µm | To control the thickness of the LCE film. |
2.2 Equipment
| Equipment | Purpose |
| Hot plate with magnetic stirring | For dissolving components and maintaining temperature. |
| Spin coater | To create uniform polyimide alignment layers on glass slides. |
| UV Curing System (365 nm) | For photopolymerization of the LCE precursor mixture. |
| Vacuum oven | For removing solvent and drying substrates. |
| Polarizing Optical Microscope (POM) with hot stage | To observe liquid crystal phases and determine transition temperatures. |
| Differential Scanning Calorimeter (DSC) | For quantitative measurement of thermal transitions (Tg, TNI).[3][7] |
| Thermogravimetric Analyzer (TGA) | To assess the thermal stability of the LCE.[3][7] |
| Dynamic Mechanical Analyzer (DMA) | To characterize the thermomechanical properties of the LCE.[1] |
| Fourier-Transform Infrared (FTIR) Spectrometer | To confirm the chemical structure and polymerization.[3][7][8] |
| Glovebox or inert atmosphere setup | Optional, for handling sensitive reagents. |
Experimental Protocols
3.1 Protocol 1: Preparation of Aligned LCE Films
This protocol describes a one-step photopolymerization method within a glass cell to produce a monodomain LCE film. A monodomain structure, where the liquid crystal directors are uniformly aligned, is crucial for achieving anisotropic mechanical properties.[2]
Step 1: Preparation of Alignment Cells
-
Clean two glass slides thoroughly with soap, deionized water, acetone, and finally isopropanol. Dry the slides in an oven at 120 °C for 30 minutes.
-
Prepare a polyimide solution by diluting with NMP according to the manufacturer's instructions.
-
Spin-coat the polyimide solution onto one side of each glass slide.
-
Cure the polyimide-coated slides in an oven following the manufacturer's protocol (typically involves a ramped heating cycle).
-
After cooling, gently rub the polyimide surface of each slide in one direction with a velvet cloth to create micro-grooves that will induce planar alignment of the liquid crystal mesogens.
-
Assemble a cell by placing the two slides together with the rubbed polyimide surfaces facing each other. Use 100 µm thick spacers to define the cell gap. Hold the cell together with clamps.
Step 2: Formulation of the LCE Precursor Mixture
-
In a small vial, combine the following components. The ratios can be adjusted to tune the properties of the final elastomer.
| Component | Molar Ratio (%) | Weight (for a 1g batch) |
| 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) | 92 | ~0.92 g |
| 1,6-Hexanediol diacrylate | 7 | ~0.07 g |
| Irgacure 651 (Photoinitiator) | 1 | ~0.01 g |
-
Add a minimal amount of anhydrous toluene (e.g., 0.5 mL) to dissolve all components completely.
-
Gently heat the mixture on a hot plate (~60-70 °C) while stirring until a homogeneous, clear solution is obtained.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid premature polymerization, resulting in a viscous liquid.
Step 3: Cell Filling and Photopolymerization
-
Heat the alignment cell and the precursor mixture to a temperature above the nematic-to-isotropic transition temperature (TNI) of the mixture to ensure it is in the isotropic phase.
-
Fill the heated cell with the isotropic precursor mixture via capillary action.
-
Place the filled cell on a hot stage under a polarizing microscope. Slowly cool the cell (e.g., 1 °C/min) into the nematic phase. A well-aligned monodomain sample should appear uniformly bright or dark when rotated between the polarizers.
-
Once a stable nematic phase with good alignment is confirmed, transfer the cell to a UV curing chamber.
-
Expose the cell to UV light (365 nm) for approximately 15-30 minutes to initiate photopolymerization. The exact time may need optimization.
-
After curing, turn off the UV lamp and allow the cell to cool to room temperature.
-
Carefully disassemble the cell to retrieve the freestanding LCE film.
3.2 Protocol 2: Characterization of the LCE
1. Structural Confirmation (FTIR):
-
Acquire an FTIR spectrum of the cured LCE film.
-
Confirm polymerization by the disappearance or significant reduction of the vinyl C=C stretching peak (~1630 cm⁻¹).
2. Thermal Analysis (DSC & TGA):
-
Use DSC to determine the glass transition temperature (Tg) and the nematic-to-isotropic transition temperature (TNI).[3] Perform a heating/cooling cycle (e.g., 10 °C/min) to observe the phase transitions.
-
Use TGA to determine the thermal stability and decomposition temperature of the LCE. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min.
3. Morphological Analysis (POM):
-
Observe a small piece of the LCE film under a POM with a hot stage.
-
Record the textures observed during heating and cooling to confirm the liquid crystalline phases and the TNI.
4. Mechanical Analysis (DMA):
-
Cut a rectangular strip of the LCE film.
-
Perform a temperature sweep in tensile mode to measure the storage modulus (E'), loss modulus (E''), and tan(δ). This can also be used to identify Tg and TNI.
Quantitative Data
The following tables summarize typical data expected from the synthesis and characterization of LCEs based on literature for similar systems. The exact values will depend on the precise monomer/crosslinker ratio and processing conditions.
Table 1: Typical Component Ratios for LCE Synthesis
| Formulation | Mesogen (mol%) | Crosslinker (mol%) | Initiator (mol%) |
| LCE-A | 94 | 5 | 1 |
| LCE-B | 92 | 7 | 1 |
| LCE-C | 89 | 10 | 1 |
Table 2: Expected Thermal Properties from DSC Analysis
| Formulation | Glass Transition (Tg) (°C) | Nematic-to-Isotropic (TNI) (°C) |
| LCE-A | ~25 - 35 | ~70 - 85 |
| LCE-B | ~30 - 40 | ~75 - 90 |
| LCE-C | ~35 - 45 | ~80 - 95 |
| Note: Increasing crosslinker density generally leads to an increase in both Tg and TNI. |
Diagrams and Workflows
The following diagrams illustrate the synthesis workflow and the molecular structure relationships.
Caption: Workflow for the synthesis and characterization of an aligned LCE film.
Caption: Relationship between precursor components and the final LCE structure.
References
- 1. Influence of Network Synthesis Strategies on Liquid Crystal Elastomer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajase-bd.weebly.com [ajase-bd.weebly.com]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and Characterization of Liquid Crystal Elastomer [scirp.org]
- 8. Synthesis and Characterization of Liquid Crystal Elastomer - Materials Sciences and Applications - SCIRP [scirp.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Applications of Vinyl Compounds in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The vinyl group, a simple ethenyl functional group (-CH=CH₂), has emerged as a versatile and powerful tool in modern drug design and discovery.[1][2][3] Its unique electronic properties allow it to be incorporated into molecules as a reactive "warhead" for targeted covalent inhibition, a strategy that has led to the development of several clinically successful drugs.[4][5] This document provides detailed application notes on the use of vinyl compounds, particularly vinyl sulfones and vinylpyridines, as covalent inhibitors, along with comprehensive experimental protocols relevant to their study.
Application Note 1: Vinyl Sulfones as Covalent Inhibitors of Cysteine Proteases and Kinases
Vinyl sulfones are a prominent class of electrophilic compounds utilized in the design of irreversible covalent inhibitors.[6][7] The electrophilic character of the vinyl group, enhanced by the adjacent sulfone moiety, makes it susceptible to nucleophilic attack by the thiol group of cysteine residues within the active site of target enzymes.[6][8] This results in the formation of a stable, irreversible covalent bond, leading to potent and sustained inhibition.[6][9] This mechanism of action has been successfully exploited to target a range of enzymes, including cysteine proteases and certain protein kinases.[6][7][10]
Mechanism of Action
The inhibitory action of vinyl sulfones proceeds via a Michael addition reaction. The catalytic cysteine residue in the target protein attacks the β-carbon of the vinyl sulfone, forming a covalent thioether bond. This process is often preceded by the formation of a non-covalent Michaelis complex.[9]
Quantitative Data: Vinyl Sulfone Inhibitors
The efficacy of vinyl sulfone inhibitors is typically characterized by their half-maximal inhibitory concentration (IC₅₀) and the second-order rate constant (k_inact/K_I), which reflects the efficiency of covalent modification.[6]
| Inhibitor | Target Enzyme | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference(s) |
| K11777 | Cysteine Protease | Data not available in provided context | Data not available in provided context | [6][7][10] |
| LHVS | Cysteine Protease | Data not available in provided context | Data not available in provided context | [6] |
| WRR-483 | Cysteine Protease | Data not available in provided context | Data not available in provided context | [7] |
| BAY 11-7085 | IKKβ (Kinase) | Data not available in provided context | Data not available in provided context | [7][10] |
| Rigosertib | PLK1 (Kinase) | Data not available in provided context | Data not available in provided context | [7][10] |
Note: Specific quantitative data for these compounds were not consistently available across the provided search results. Researchers should consult the primary literature for detailed kinetic parameters.
Application Note 2: Vinylpyridines as Tunable Covalent Warheads for Kinase Inhibition
Recently, vinylpyridines have been explored as a novel class of covalent warheads with tunable reactivity.[11][12] Similar to other Michael acceptors, they react with cysteine residues in target proteins. A key advantage of vinylpyridines is that their reactivity can be modulated by substitution on the pyridine ring, allowing for the fine-tuning of their electrophilicity to optimize target engagement while minimizing off-target effects.[11][12] This approach has shown promise in the development of selective inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR).[11][12]
Structure-Activity Relationship (SAR)
The reactivity of vinylpyridine-based inhibitors can be attenuated by introducing electron-donating or electron-withdrawing groups on the pyridine ring. This tunability is a significant advantage over more traditional acrylamide-based warheads.[12] For example, systematic evaluation of substituted vinylpyridines has led to the development of compounds with significantly longer half-lives in the presence of glutathione, indicating reduced indiscriminate reactivity.[12]
Quantitative Data: Vinylpyridine-based EGFR Inhibitors
| Compound | Target | Cellular pIC₅₀ | Glutathione Half-life (min) | Reference(s) |
| VP-1 | EGFR | Data not available in provided context | 22 | [12] |
| VP-2 | EGFR | 8.7 | 404 | [12] |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay for Vinyl Sulfone Inhibitors
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a vinyl sulfone compound against a target enzyme.
Materials:
-
Target enzyme
-
Vinyl sulfone inhibitor stock solution (in DMSO)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a series of dilutions of the vinyl sulfone inhibitor in assay buffer.
-
In a 96-well plate, add a fixed concentration of the target enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Protocol 2: Determination of Second-Order Rate Constant (k_inact/K_I)
This protocol describes a method to determine the kinetic parameters of irreversible inhibition.[6]
Materials:
-
Same as for the enzyme inhibition assay.
Procedure:
-
Incubate the target enzyme with a range of concentrations of the vinyl sulfone inhibitor at a constant temperature (e.g., 37°C).
-
At various time points, take aliquots from each reaction mixture.
-
Measure the remaining enzyme activity in each aliquot by adding the substrate and measuring the initial reaction rate.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line is -k_obs (the observed rate of inactivation).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
The resulting data can be fitted to the Michaelis-Menten equation to determine k_inact and K_I. The second-order rate constant is then calculated as k_inact/K_I.[6]
Protocol 3: Chemoproteomic Target Identification of Covalent Inhibitors
This protocol provides a general workflow for identifying the cellular targets of a vinyl-containing covalent inhibitor using a probe-based pull-down approach followed by mass spectrometry.[13][14] This method is invaluable for confirming on-target engagement and identifying potential off-targets.[4][15]
Materials:
-
Alkyne-derivatized vinyl compound probe
-
Cells of interest
-
Lysis buffer
-
Biotin-azide tag
-
Copper(I) catalyst for click chemistry (CuAAC)
-
Streptavidin-conjugated beads
-
Elution buffer (e.g., containing sodium dithionite for cleavable linkers)
-
SDS-PAGE gels
-
Mass spectrometer
Workflow:
-
Cell Treatment: Treat cells with the alkyne-derivatized probe. Include control groups: DMSO vehicle, and a competition experiment where cells are pre-treated with the non-derivatized inhibitor before adding the probe.[13][14]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry: Conjugate the probe-labeled proteins to a biotin-azide tag via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[13][14]
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged proteins.
-
Elution: Elute the captured proteins from the beads. If a cleavable linker was used in the biotin tag, selective elution is possible.[13][14]
-
Protein Separation and Identification: Resolve the eluted proteins by SDS-PAGE. Excise protein bands of interest, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (LC-MS/MS).[13][14]
Conclusion
Vinyl compounds, particularly those functionalized as sulfones and pyridines, represent a significant and expanding area of drug discovery. Their ability to act as covalent inhibitors offers advantages in terms of potency and duration of action. The protocols and data presented here provide a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel vinyl-containing therapeutics. The continued development of new vinyl-based warheads and advanced chemoproteomic methods will undoubtedly accelerate the discovery of next-generation covalent drugs.
References
- 1. Vinyl group - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Vinyl group [chem.ucla.edu]
- 3. fiveable.me [fiveable.me]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bartleby.com [bartleby.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genesandcancer.com [genesandcancer.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polymer Dispersed Liquid Crystals (PDLCs) Utilizing Vinyl-Functionalized Bicyclohexyl Liquid Crystals
Abstract
Introduction to 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) in PDLCs
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), with the chemical formula C₁₇H₃₀, is a liquid crystal monomer characterized by a rigid bicyclohexyl core, a flexible propyl tail, and a reactive vinyl group[1]. These structural features suggest its potential utility in the fabrication of PDLCs.
-
Bicyclohexyl Core: The rigid core is a common feature in many nematic liquid crystals, contributing to the material's ability to self-align and exhibit mesophases. This is crucial for the electro-optical switching behavior of PDLCs.
-
Propyl Tail: The alkyl chain influences the mesophase range and solubility of the liquid crystal within the polymer precursor mixture.
-
Vinyl Group: The vinyl functional group is a key feature, as it can participate in polymerization reactions. This allows the liquid crystal monomer to be chemically incorporated into the polymer matrix during the curing process, a technique that can enhance the stability and electro-optical performance of the PDLC film.
PDLCs are composite materials consisting of micro- or nano-sized droplets of liquid crystal dispersed within a solid polymer matrix. They can be switched from an opaque, light-scattering state to a transparent state by applying an external electric field[2][3]. The performance of a PDLC device is heavily dependent on the properties of the constituent liquid crystal and polymer, including their refractive indices, dielectric anisotropy, and viscosity.
General Experimental Protocol: Fabrication of PDLC Films via Polymerization-Induced Phase Separation (PIPS)
The PIPS method is a widely used technique for preparing PDLC films due to its simplicity and the ability to control droplet morphology[4]. The following is a generalized protocol that can be adapted for incorporating vinyl-functionalized liquid crystals like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Materials and Equipment:
-
Nematic Liquid Crystal (e.g., a mixture containing 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl))
-
UV-curable prepolymer (e.g., Norland Optical Adhesive 65, or a custom mixture of acrylates)
-
Photoinitiator (e.g., Irgacure 651)
-
Indium Tin Oxide (ITO) coated glass or plastic substrates
-
Spacers (e.g., glass beads or polymer films) to control cell gap
-
UV curing lamp (365 nm) with controlled intensity
-
Homogenizer (e.g., ultrasonic bath or vortex mixer)
-
Spinner or blade for film coating (optional)
-
Microscope (for morphology analysis)
-
LCR meter and function generator (for electro-optical characterization)
Protocol:
-
Preparation of the Homogeneous Mixture:
-
In a clean glass vial, weigh and mix the liquid crystal, the UV-curable prepolymer, and the photoinitiator. A typical starting formulation could be 60-80% liquid crystal, 20-40% prepolymer, and 1-2% photoinitiator by weight.
-
Heat the mixture to a temperature above the clearing point of the liquid crystal to ensure all components form a single-phase, isotropic solution.
-
Homogenize the mixture using an ultrasonic bath or vortex mixer until it is completely uniform.
-
-
Fabrication of the PDLC Cell:
-
Assemble a cell using two ITO-coated substrates. Place spacers between the substrates to define the film thickness (typically 10-20 µm).
-
Introduce the homogeneous liquid crystal/prepolymer mixture into the cell via capillary action.
-
Ensure the cell is completely filled without any air bubbles.
-
-
UV Curing (Polymerization):
-
Place the filled cell under a UV lamp. The UV intensity and exposure time are critical parameters that influence the size of the liquid crystal droplets and, consequently, the electro-optical properties of the PDLC film.
-
A typical curing condition might be an intensity of 10-100 mW/cm² for several minutes. These parameters should be systematically varied to optimize performance.
-
During UV exposure, the prepolymer polymerizes and phase separates from the liquid crystal, forming droplets encapsulated within the polymer matrix.
-
-
Characterization of the PDLC Film:
-
Morphology: The size and distribution of the liquid crystal droplets can be observed using scanning electron microscopy (SEM) after extracting the liquid crystal with a suitable solvent (e.g., hexane).
-
Electro-Optical Properties: Measure the transmittance of the film as a function of the applied AC voltage (typically at 1 kHz). Key parameters to determine are the threshold voltage (Vth), saturation voltage (Vsat), contrast ratio (CR), and response times (rise time and decay time).
-
Data Presentation: Electro-Optical Properties
While specific data for PDLCs containing 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is not available, the following table provides a template for summarizing key performance metrics. The values provided are typical ranges observed for standard PDLC systems and should be replaced with experimental data.
| Property | Symbol | Typical Range | Experimental Value |
| Threshold Voltage | Vth | 5 - 20 V | Not Available |
| Saturation Voltage | Vsat | 20 - 100 V | Not Available |
| Contrast Ratio | CR | 10:1 - 50:1 | Not Available |
| Rise Time (On-time) | τ_on | 1 - 20 ms | Not Available |
| Decay Time (Off-time) | τ_off | 10 - 100 ms | Not Available |
| Off-State Transmittance | T_off | < 10% | Not Available |
| On-State Transmittance | T_on | > 70% | Not Available |
Visualizations
Experimental Workflow for PDLC Fabrication and Characterization
Caption: Workflow for PDLC fabrication via PIPS and subsequent characterization.
Logical Relationship of PDLC Components and Properties
Caption: Interdependencies of material properties and their effect on PDLC performance.
Concluding Remarks
The unique molecular structure of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) makes it a promising candidate for the development of advanced PDLC materials. The presence of the vinyl group allows for its covalent incorporation into the polymer matrix, which could lead to improved device stability and electro-optical performance. The provided general protocols and frameworks should serve as a valuable starting point for researchers to investigate the specific properties and potential applications of this and similar vinyl-functionalized liquid crystals in PDLC technology. Further experimental work is necessary to quantify its impact on key performance metrics such as driving voltage, contrast ratio, and switching speeds.
References
Electro-optical Device Applications of 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl), scientifically known as (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl, is a liquid crystal monomer recognized for its potential in advanced electro-optical devices. Its molecular structure, featuring a rigid bicyclohexyl core with propyl and vinyl end groups, provides a unique combination of properties desirable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The bicyclohexyl core contributes to thermal stability and a desirable mesomorphic range, while the vinyl group allows for polymerization, enabling the formation of stable liquid crystal polymer networks.
This document provides an overview of the potential applications of this compound, alongside generalized protocols for the fabrication and characterization of electro-optical devices utilizing similar liquid crystal materials. Due to the limited availability of specific quantitative data for this proprietary compound in the public domain, the following sections will focus on the expected properties and general experimental methodologies.
Application Notes
The primary applications for 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) are anticipated in the formulation of nematic liquid crystal mixtures for various electro-optical devices. Its key attributes are expected to enhance the performance of these devices in several ways:
-
Liquid Crystal Displays (LCDs): As a component in nematic mixtures, this compound can contribute to a broad operating temperature range and improved response times. The rigid core structure is known to enhance the thermal stability of the liquid crystal phase.[1] The vinyl group offers the potential for creating polymer-stabilized liquid crystal (PSLC) displays, where a small amount of a polymer network can improve switching characteristics and viewing angles.
-
Organic Light-Emitting Diodes (OLEDs): In the context of OLEDs, this molecule can serve as a crucial intermediate in the synthesis of more complex organic electronic materials.[2][3] Its bicyclohexyl structure can be incorporated into host materials or charge-transporting layers to improve thermal stability and device lifetime.
-
Optical Switching and Spatial Light Modulators: The electro-optical response of liquid crystals containing this compound can be harnessed for applications in optical fiber communications, adaptive optics, and holography. The ability to modulate the refractive index with an applied electric field is central to these technologies.
Physicochemical Properties
While specific electro-optical data for 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is not publicly available, some of its basic physical properties have been reported. This data is crucial for the initial stages of material formulation and device design.
| Property | Value | Reference |
| Chemical Name | (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | [4] |
| CAS Number | 116020-44-1 | [4] |
| Molecular Formula | C₁₇H₃₀ | [4] |
| Molecular Weight | 234.42 g/mol | [4] |
| Melting Point | 36.0 to 40.0 °C | |
| Boiling Point | 307 °C |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of electro-optical devices using nematic liquid crystals. These protocols can be adapted for mixtures containing 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl).
Protocol 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
This protocol outlines the fundamental steps for constructing a simple twisted nematic liquid crystal cell, a basic component of many LCDs.
Workflow for TN Cell Fabrication:
Figure 1: Workflow for Twisted Nematic (TN) liquid crystal cell fabrication.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PIA-2304)
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)
-
Liquid crystal mixture containing 4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl)
-
UV-curable epoxy
-
Spacers of desired diameter (e.g., 5 µm)
-
Cleaning solvents (Acetone, Isopropanol, Deionized water)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of acetone, isopropanol, and deionized water. Dry the slides with a stream of nitrogen gas.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of the slides.
-
Curing: Bake the polyimide-coated slides in an oven at the manufacturer's recommended temperature and time to cure the polymer.
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create micro-grooves that will align the liquid crystal molecules. The rubbing direction on the two slides should be perpendicular to each other for a 90° twisted nematic cell.
-
Cell Assembly: Apply a line of UV-curable epoxy along the edges of one slide, leaving a small gap for filling. Sprinkle spacers onto the surface to maintain a uniform cell gap. Place the second slide on top with the rubbing directions orthogonal.
-
Curing the Seal: Expose the edges of the cell to UV light to cure the epoxy, forming a sealed cell with a filling port.
-
Liquid Crystal Filling: Heat the liquid crystal mixture to its isotropic phase. Fill the cell via capillary action through the filling port in a vacuum chamber.
-
Final Sealing: Seal the filling port with a small amount of UV-curable epoxy and cure it.
-
Annealing: Slowly cool the filled cell to room temperature to ensure proper alignment of the liquid crystal molecules.
Protocol 2: Characterization of Electro-Optical Properties
This protocol describes the setup and procedure for measuring key electro-optical parameters of the fabricated liquid crystal cell.
Experimental Setup for Electro-Optical Characterization:
Figure 2: Experimental setup for the characterization of electro-optical properties.
Parameters to be Measured:
-
Voltage-Transmittance (V-T) Curve: Measures the change in light transmission through the cell as a function of the applied voltage. This provides the threshold voltage (Vth) and saturation voltage (Vsat).
-
Response Time: Measures the rise time (time to switch from 10% to 90% transmittance) and decay time (time to switch from 90% to 10% transmittance) of the cell.
Procedure:
-
Setup Assembly: Arrange the optical components as shown in the diagram above. The transmission axes of the polarizer and analyzer should be crossed for a normally white mode TN cell.
-
V-T Curve Measurement:
-
Apply a square wave voltage from the function generator to the LC cell.
-
Slowly increase the amplitude of the voltage from 0 V.
-
Record the corresponding light intensity measured by the photodiode at each voltage step.
-
Plot the normalized transmittance as a function of the applied voltage.
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches between 0 V and the saturation voltage.
-
Capture the optical response of the photodiode on the oscilloscope.
-
Measure the rise time and decay time from the oscilloscope trace.
-
Conclusion
4-trans-Propyl-4-trans-vinyl-(1,1-bicyclohexyl) is a promising liquid crystal monomer for the development of advanced electro-optical devices. While specific quantitative data on its electro-optical properties are not widely available, its molecular structure suggests benefits for thermal stability and response times in liquid crystal mixtures. The provided generalized protocols offer a starting point for researchers to incorporate and characterize this and similar materials in laboratory-scale electro-optical devices. Further research and characterization are necessary to fully elucidate its performance characteristics and optimize its use in next-generation displays and optical technologies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)?
A1: The synthesis typically involves a multi-step process. A common route begins with the synthesis of a key intermediate, 4-(4-propylcyclohexyl)cyclohexanone. This is followed by a Wittig reaction to introduce the vinyl group. The stereochemistry of the final product, particularly the trans,trans configuration, is a critical aspect to control throughout the synthesis.
Q2: Why is achieving the trans,trans stereochemistry challenging?
A2: The formation of stereoisomers (cis/trans) is common in reactions involving substituted cyclohexyl rings. Achieving high diastereoselectivity for the trans isomer in both rings requires careful control of reaction conditions. Thermodynamic equilibration or the use of stereodirecting catalysts can favor the more stable trans isomer. For instance, in the synthesis of related compounds, specific catalysts and reaction conditions are employed to achieve high diastereomeric excess.
Q3: What are the key reactions involved in this synthesis?
A3: The two primary reactions are:
-
Grignard Reaction (or similar alkylation): To introduce the propyl group and form the bicyclohexyl core.
-
Wittig Reaction: To convert the ketone functionality into the desired vinyl group.
Troubleshooting Guide
Low Yield in the Synthesis of 4-(4-propylcyclohexyl)cyclohexanone (Intermediate)
Q: My yield for the ketone intermediate is consistently low. What are the potential causes and solutions?
A: Low yields in the synthesis of 4-(4-propylcyclohexyl)cyclohexanone can stem from several factors. Below is a table outlining common issues and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incomplete Oxidation of the Alcohol Precursor | Ensure the use of a suitable oxidizing agent and monitor the reaction to completion via TLC. Consider using a milder, more selective oxidant if side reactions are observed. A published method for a similar oxidation uses trichloroisocyanuric acid (TCCA) with a catalyst, achieving a yield of 89.0%.[1] | Increased conversion of the alcohol to the ketone, leading to a higher yield. |
| Side Reactions During Alkylation | If using a Grignard reaction, ensure anhydrous conditions to prevent quenching of the Grignard reagent. Use of an appropriate catalyst can also minimize side reactions. | Reduced formation of byproducts and increased yield of the desired bicyclohexyl ketone. |
| Difficult Purification | The product may be difficult to separate from starting materials or byproducts. Optimize column chromatography conditions (solvent system, silica gel activity) or consider recrystallization. | Improved purity and isolated yield of the final ketone intermediate. |
Low Yield and/or Poor Stereoselectivity in the Wittig Reaction
Q: I am experiencing low yields and a mixture of stereoisomers in the final Wittig reaction step. How can I improve this?
A: The Wittig reaction on sterically hindered ketones like 4-(4-propylcyclohexyl)cyclohexanone can be challenging. The stereochemical outcome is influenced by the ylide stability and reaction conditions.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Steric Hindrance | The bicyclohexyl ketone is sterically hindered, which can slow down the reaction.[2][3] Use a less sterically demanding and more reactive ylide (e.g., a non-stabilized ylide like methylenetriphenylphosphorane). Increase reaction time and/or temperature, while monitoring for decomposition. | Improved reaction rate and higher conversion to the desired alkene. |
| Ylide Instability | The phosphorus ylide can be sensitive to air and moisture. Prepare the ylide in situ under an inert atmosphere (e.g., nitrogen or argon). | Increased effective concentration of the ylide, leading to a better yield. |
| Incorrect Stereochemistry | Non-stabilized ylides tend to favor the formation of (Z)-alkenes (cis).[4] To favor the trans isomer, consider using a stabilized ylide, although this may decrease reactivity with a hindered ketone.[2][3] Alternatively, the Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene (trans).[5] | Increased proportion of the desired trans,trans diastereomer. |
| Difficult Purification of Diastereomers | The cis and trans isomers can be difficult to separate. Diastereomers have different physical properties and can often be separated by chromatography.[6] Techniques like flash chromatography or preparative HPLC may be necessary. In some cases, extractive distillation has been used to separate diastereomers.[7] | Isolation of the pure trans,trans isomer. |
| Formation of Triphenylphosphine Oxide Byproduct | This byproduct can complicate purification. Most of the triphenylphosphine oxide can be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography. | Simplified purification and higher purity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-propylcyclohexyl)cyclohexanone
This protocol is adapted from a similar synthesis and provides a general guideline.[1][8]
Materials:
-
4-(4-propylcyclohexyl)cyclohexanol
-
Trichloroisocyanuric acid (TCCA)
-
4-hydroxy-2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) catalyst
-
1,2-dichloroethane
-
Sodium thiosulfate solution
-
Saturated sodium carbonate solution
Procedure:
-
In a round-bottom flask, dissolve 4-(4-propylcyclohexyl)cyclohexanol (1 equivalent) and the TEMPO catalyst (e.g., 0.08 equivalents) in 1,2-dichloroethane at 5°C.
-
Stir the mixture for 15 minutes.
-
Slowly add TCCA (0.8 equivalents) in portions.
-
Maintain the reaction at 5°C for 8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture.
-
Quench the filtrate with sodium thiosulfate solution.
-
Wash the organic phase with saturated sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction to form 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This is a general protocol for a Wittig reaction on a sterically hindered ketone.[9]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or THF
-
4-(4-propylcyclohexyl)cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature. The formation of the ylide is indicated by a color change to yellow or orange.
-
Stir the ylide solution for 1-2 hours at room temperature.
-
Cool the ylide solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-(4-propylcyclohexyl)cyclohexanone (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF.
-
Slowly add the ketone solution to the ylide solution via a dropping funnel or syringe over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the product from triphenylphosphine oxide and any diastereomers.
Visualizations
Caption: Proposed synthetic pathway for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
- 1. 4-(4-Propylcyclohexyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. santaisci.com [santaisci.com]
- 7. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 8. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a non-polar organic compound. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely impurities in a crude sample of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)?
A1: Common impurities depend on the synthetic route but typically include:
-
Geometric Isomers: The most common impurity is likely one or more of the cis-isomers (e.g., cis,trans or cis,cis). Separating these can be challenging due to very similar physical properties.[1]
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Products from side reactions, which could include isomers with the double bond in a different position or saturated analogs where the vinyl group has been reduced.
-
Solvents & Reagents: Residual solvents and catalytic residues used during the synthesis.[2]
Q2: My compound is a non-polar liquid/low-melting solid. Which purification technique should I try first?
A2: For a non-polar compound like this, flash column chromatography on silica gel is the most common and effective initial purification method. It is excellent for removing polar impurities and can often separate non-polar by-products. If the boiling points of the components are significantly different, fractional distillation is also a viable option.[2][3]
Q3: I'm having trouble separating the trans,trans-isomer from the cis,trans-isomer using flash chromatography. What can I do?
A3: Separating geometric isomers is a known challenge.[1] If standard silica gel chromatography is ineffective, consider the following:
-
Optimize Mobile Phase: Use a very non-polar mobile phase, such as pure hexane or petroleum ether, and elute the column very slowly. A subtle difference in polarity might be exploited with a shallow gradient (e.g., 0% to 1% diethyl ether in hexane).
-
Change Stationary Phase:
-
Alumina: Switching to alumina (neutral or basic) can alter selectivity and may improve separation.[4][5]
-
Reversed-Phase (RP) Chromatography: Using a C18 stationary phase with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be very effective.[3][6] The different shapes of the isomers can lead to differential interactions with the C18 chains.[6]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially on a reversed-phase column (like C18 or C30), often provides the resolution needed for difficult isomer separations.
Q4: My compound appears to be degrading or streaking on the silica gel column. What's happening and how can I fix it?
A4: The vinyl group can be sensitive to the acidic nature of standard silica gel, potentially causing decomposition or polymerization.[4]
-
Test for Stability: First, spot your compound on a TLC plate and let it sit for an hour before eluting to see if degradation occurs.[4]
-
Deactivate the Silica: Flush the packed column with your eluent containing 1-2% triethylamine to neutralize the acidic sites before loading your sample.[7][8]
-
Use an Alternative Stationary Phase: As mentioned, alumina or florisil are less acidic alternatives to silica gel.[4]
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization is an excellent technique for purifying solid compounds.[2][3] Since 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) may be a low-melting solid or an oil, this method might be applicable, especially at low temperatures. The key is finding a suitable solvent where the desired trans,trans-isomer has lower solubility than the impurities upon cooling.[2] Often, a mixture of cis/trans isomers will form a eutectic mixture that is harder to crystallize than the pure isomer.
Data Presentation: Illustrative Purification Parameters
Disclaimer: The following tables provide example parameters based on general principles for separating non-polar compounds and their isomers. Optimal conditions for your specific sample must be determined empirically.
Table 1: Example Normal-Phase Flash Chromatography Conditions
| Parameter | Condition A (Screening) | Condition B (Optimized for Isomers) |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase | 1% Ethyl Acetate in Hexane | 0-0.5% Diethyl Ether in Hexane (Gradient) |
| Loading | Dry loading or minimal non-polar solvent[9] | Dry loading preferred[9] |
| Elution Speed | ~2 inches/minute | ~0.5-1 inch/minute (Slow) |
| Expected Elution | Compound may elute quickly (high Rf) | Improved separation between isomers |
Table 2: Example Reversed-Phase HPLC Conditions for Isomer Separation
| Parameter | Condition |
| Stationary Phase | C18 bonded silica, 5 µm particle size |
| Mobile Phase | Isocratic 95% Acetonitrile / 5% Water |
| Flow Rate | 1.0 mL/min (analytical) or scaled for preparative |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Expected Result | Baseline or near-baseline separation of trans,trans and cis,trans isomers |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., pure hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Deactivation (Critical): Once packed, flush the column with 2-3 column volumes of the eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica.[7]
-
Equilibration: Flush the column again with 3-5 column volumes of the pure eluent (without triethylamine) to remove excess base and equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a non-polar solvent (e.g., hexane). If solubility is low, consider "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[9]
-
Elution: Begin elution with the non-polar solvent, applying gentle pressure. Collect fractions systematically.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Low-Temperature Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble at room temperature but significantly less soluble at low temperatures (e.g., -20°C or -78°C). Acetone or ethanol are often good candidates for non-polar compounds.[3]
-
Dissolution: Dissolve the crude material in a minimal amount of the chosen solvent at room temperature in an Erlenmeyer flask. The goal is to create a nearly saturated solution.
-
Cooling: Loosely cap the flask and place it in a freezer (-20°C) or a dry ice/acetone bath (-78°C). Allow it to cool slowly and undisturbed to promote the formation of pure crystals.[2]
-
Isolation: Once crystal formation appears complete, quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystals from the mother liquor (which will contain the majority of the impurities).
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Logic for troubleshooting common chromatography issues.
References
- 1. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting side reactions in bicyclohexyl synthesis
Technical Support Center: Bicyclohexyl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bicyclohexyl, primarily through the catalytic hydrogenation of biphenyl. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of bicyclohexyl in a question-and-answer format.
Issue 1: Low Yield of Bicyclohexyl and Incomplete Reaction
Q1: My reaction has a low conversion of biphenyl, resulting in a low overall yield. What are the potential causes and how can I improve it?
A1: Low conversion of the biphenyl starting material is a common issue and can often be attributed to problems with the catalyst, reaction conditions, or reagents.
-
Catalyst Activity: The catalyst is the most critical component.
-
Deactivation: The catalyst may be deactivated by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents. Some catalysts are sensitive to air and moisture; handle them under an inert atmosphere.
-
Inappropriate Catalyst: The choice of catalyst is crucial. Rhodium (Rh) and Ruthenium (Ru) on carbon supports are highly active, even at lower temperatures, while Nickel (Ni) catalysts often require higher temperatures and pressures.[1]
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low. Increase the catalyst loading incrementally.
-
-
Reaction Conditions:
-
Temperature: Hydrogenation of the second aromatic ring of the intermediate, cyclohexylbenzene, to bicyclohexyl can be slow at lower temperatures. Increasing the reaction temperature can improve the conversion rate.[2][3] However, excessively high temperatures can lead to side reactions like dehydrogenation.[4]
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete hydrogenation. Ensure the system is properly sealed and increase the hydrogen pressure within the safety limits of your equipment.[1]
-
Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using Gas Chromatography (GC) and extend the reaction time if necessary.[5]
-
-
Reagent and Solvent Purity:
Issue 2: High Proportion of Cyclohexylbenzene Impurity
Q2: My final product contains a significant amount of cyclohexylbenzene. How can I increase the selectivity towards bicyclohexyl?
A2: The formation of cyclohexylbenzene is an intermediate step in the hydrogenation of biphenyl. A high proportion of this impurity indicates that the second hydrogenation step is incomplete.
-
Catalyst Selection: Ruthenium on carbon (Ru/C) has been shown to have high initial selectivity for bicyclohexyl compared to Rhodium on carbon (Rh/C), which may initially show higher activity but lower selectivity.[1] Nickel-based catalysts can also be effective but may require more forcing conditions to drive the reaction to completion.[5][6]
-
Optimizing Reaction Conditions:
-
Increase Temperature and Pressure: More forcing conditions, such as higher temperatures and hydrogen pressures, will favor the complete hydrogenation to bicyclohexyl.[1]
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration will provide more time for the conversion of cyclohexylbenzene to bicyclohexyl.[5]
-
-
Data Summary: Catalyst and Temperature Effects on Product Distribution
| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Biphenyl Conversion (%) | Cyclohexylbenzene (CHB) Selectivity (%) | Bicyclohexyl (BCH) Selectivity (%) | Reference |
| Ni-Mo Sulfide | 380 | 6.0 | 79 | 76 | 24 | [2] |
| 20% Ni/SiO₂ | 200 | 3.0 | 99.6 | 99.3 (as main product) | - | [6] |
| Rh/C | 50 | >5.0 | ~100 | Low | ~100 | [1] |
| Ru/C | 50 | >5.0 | ~100 | Low | ~100 | [1] |
This table illustrates that catalyst choice and reaction conditions significantly impact product selectivity. For complete conversion to bicyclohexyl, Rh/C and Ru/C are highly effective at lower temperatures, while Ni-based catalysts may favor the intermediate cyclohexylbenzene unless more stringent conditions are applied.
Issue 3: Presence of Other Side Products
Q3: Besides cyclohexylbenzene, my GC analysis shows other unexpected peaks. What could these be and how can I avoid them?
A3: The formation of other byproducts is possible, especially under harsh reaction conditions.
-
Potential Side Products:
-
Dehydrogenation Products: At very high temperatures, dehydrogenation of bicyclohexyl back to cyclohexylbenzene or biphenyl can occur.[4]
-
Isomerization Products: Isomerization of the cyclohexane ring to methylcyclopentane can occur, though this is less common under typical hydrogenation conditions.
-
Cis/Trans Isomers: Bicyclohexyl can exist as cis and trans isomers. The ratio of these isomers can be influenced by the catalyst and reaction conditions. While not strictly a side product, different isomer ratios may be undesirable for specific applications.
-
Solvent-Related Byproducts: The solvent itself may react under harsh conditions or if it is not sufficiently inert.
-
-
Troubleshooting Strategy:
-
Optimize Temperature: Avoid excessively high temperatures to minimize dehydrogenation and isomerization.
-
Catalyst Choice: The choice of catalyst can influence the formation of byproducts.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (after initial purging with hydrogen) to prevent oxidation.
-
Diagrams
Logical Troubleshooting Workflow for Low Bicyclohexyl Yield
Caption: Troubleshooting flowchart for diagnosing low yields in bicyclohexyl synthesis.
Reaction Pathway and Side Reactions
Caption: Key reaction steps and potential side reactions in bicyclohexyl synthesis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Biphenyl using Ru/C
This protocol describes a representative lab-scale synthesis of bicyclohexyl from biphenyl using a ruthenium on carbon catalyst, which is known for its high activity and selectivity.[1]
Materials:
-
Biphenyl (high purity, >99%)
-
5% Ruthenium on activated carbon (Ru/C)
-
Ethanol or Heptane (anhydrous)
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup:
-
Ensure the autoclave is clean and dry.
-
To the glass liner of the autoclave, add biphenyl (e.g., 5.0 g, 32.4 mmol) and 5% Ru/C catalyst (e.g., 250 mg, 5% w/w).
-
Add the solvent (e.g., 50 mL of ethanol or heptane).
-
-
Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the system with nitrogen gas 3-5 times to remove air.
-
Subsequently, purge the system with hydrogen gas 3-5 times to remove the nitrogen.
-
-
Reaction:
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 MPa).[1]
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C). Note: Ru/C can be effective at lower temperatures than other catalysts.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 6-12 hours). The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing them by GC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude bicyclohexyl can be purified by vacuum distillation.
-
Analytical Methods
-
Gas Chromatography (GC): A standard method to monitor the reaction progress and determine the final product distribution.
-
A non-polar column is suitable for separating biphenyl, cyclohexylbenzene, and bicyclohexyl.
-
Quantification can be performed using an internal standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BICYCLOHEXYL(92-51-3) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing Polymerization of Vinyl Monomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in vinyl monomer polymerization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during polymerization experiments.
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
-
Question: Why is my polymerization not starting or happening at an impractically slow rate?
-
Answer: This is a frequent issue that can be traced back to several root causes:
-
Presence of Inhibitors: Dissolved oxygen is a primary inhibitor of radical polymerizations. Other impurities in the monomer or solvent can also scavenge radicals and prevent initiation.[1][2] Monomers are often shipped with inhibitors (e.g., hydroquinone, BHT, MEHQ) to prevent polymerization during storage, and these must be removed before use.[3][4]
-
Inefficient Initiation: The chosen initiator may not be suitable for the reaction temperature. For instance, AIBN requires temperatures around 60-80 °C to decompose efficiently and generate radicals.[1] If the temperature is too low, the rate of radical generation will be insufficient to start the polymerization.[2]
-
Low Temperature: The overall reaction temperature may be too low. While lower temperatures can offer better control, they also slow down the rates of both initiation and propagation.[5]
-
Reagent Purity: Impurities in the monomer, solvent, or initiator can act as inhibitors or chain transfer agents, quenching the polymerization.[2]
-
Issue 2: High Polydispersity Index (PDI) or Broad Molecular Weight Distribution
-
Question: My polymer has a very broad molecular weight distribution (PDI > 1.5). How can I achieve a narrower distribution?
-
Answer: A high PDI indicates poor control over the polymerization process, leading to polymer chains of widely varying lengths.[6] Key factors include:
-
High Initiator Concentration: While a sufficient amount of initiator is necessary, an excessive concentration can lead to a high number of simultaneously growing chains that terminate quickly and at different times, broadening the PDI.
-
High Temperature: Elevated temperatures increase the rates of all reactions, including termination and chain transfer side reactions, which disrupt controlled chain growth and broaden the PDI.[1][5]
-
Poor Method Choice: Conventional free radical polymerization inherently produces polymers with higher PDIs (typically 1.5-2.0).[6] For applications requiring well-defined polymers with low PDIs (< 1.3), controlled radical polymerization (CRP) techniques like ATRP or RAFT are necessary.[1][7]
-
Issue 3: Low Polymer Yield
-
Question: After purification, the final yield of my polymer is very low. What can I do to improve it?
-
Answer: Low yield is often a result of incomplete monomer conversion or loss of product during workup.
-
Suboptimal Reaction Time: Polymerization reactions require sufficient time to proceed to high conversion. Short reaction times can leave a large amount of unreacted monomer.[8]
-
Premature Termination: The presence of impurities or an excessive amount of initiator can lead to the premature termination of growing polymer chains.[2]
-
Inhibitors: As with initiation failure, residual inhibitors will consume radicals and reduce the number of growing chains, thereby lowering the overall yield.[9]
-
Reaction Conditions: Factors like monomer concentration and temperature need to be optimized.[2] Higher monomer concentrations can drive the reaction forward, while an optimal temperature balances reaction rate with side reactions.[2][5]
-
Issue 4: Reaction Becomes Uncontrollable (e.g., Gelation, Exotherm)
-
Question: My reaction mixture became extremely viscous or solidified unexpectedly. What happened?
-
Answer: This is often due to the "gel effect" or Trommsdorff effect, particularly in bulk polymerizations at high conversions.
-
Gel Effect: As the polymerization progresses, the viscosity of the medium increases significantly.[10] This high viscosity slows down the diffusion of large polymer chains, hindering termination reactions between two growing chains. However, small monomer molecules can still diffuse to the propagating radicals. This imbalance leads to a rapid, auto-accelerated increase in the polymerization rate, generating significant heat (exotherm) and potentially causing the reaction to become uncontrollable.[10]
-
Solutions: To manage this, consider using a solvent (solution polymerization) to control viscosity, running the reaction at a lower temperature, or using a more controlled polymerization technique.[2]
-
Data Summary Tables
Table 1: Effect of Reaction Parameters on Polymerization Outcomes
| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity Index (PDI) | Effect on Reaction Rate (Rp) |
| ↑ Initiator Conc. | Decreases[11][12][13] | Increases (in conventional FRP) | Increases[12][13] |
| ↑ Temperature | Generally Decreases[5][14] | Generally Increases (in conventional FRP)[1] | Increases[5][14][15] |
| ↑ Monomer Conc. | Increases | Can Decrease (by favoring propagation) | Increases[16] |
| ↑ Reaction Time | Increases (up to a limit) | Can Increase (at very high conversions) | N/A (affects conversion) |
Key Experimental Protocols
Protocol 1: Purification of Vinyl Monomer (Styrene) to Remove Inhibitor
This protocol describes the removal of the inhibitor 4-tert-butylcatechol (TBC) from styrene monomer.
Materials:
-
Styrene monomer (containing TBC inhibitor)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Place 100 mL of styrene into a 250 mL separatory funnel.
-
Add 50 mL of 10% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will turn brown as it extracts the phenolic inhibitor.
-
Allow the layers to separate completely. Drain and discard the lower aqueous (NaOH) layer.
-
Repeat the wash with a fresh 50 mL portion of 10% NaOH solution. Continue this process until the aqueous layer remains colorless.
-
Wash the styrene with 50 mL of deionized water to remove any residual NaOH. Drain and discard the aqueous layer. Repeat the water wash one more time.
-
Transfer the washed styrene to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to the flask to dry the monomer. Swirl gently and let it stand for 15-20 minutes.
-
Filter the dried styrene into a clean, dry storage flask. The purified monomer should be used immediately or stored at a low temperature (-20°C) in the dark for a short period.[9]
Protocol 2: Standard Free Radical Polymerization of Styrene
This protocol provides a general procedure for the bulk polymerization of styrene using benzoyl peroxide (BPO) as a thermal initiator.
Materials:
-
Purified styrene monomer
-
Benzoyl peroxide (BPO) initiator
-
Reaction flask (e.g., 50 mL round-bottom flask) with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Methanol (for precipitation)
-
Beaker
-
Filter funnel (e.g., Büchner funnel) and filter paper
Procedure:
-
Setup: Assemble the reaction flask with a condenser and magnetic stir bar. Ensure all glassware is dry.
-
Reagents: Add purified styrene (e.g., 20 mL) to the reaction flask. Add the desired amount of BPO initiator (e.g., 100 mg).[17]
-
Degassing: Seal the flask and degas the mixture by bubbling a gentle stream of inert gas (N₂ or Ar) through the solution for 20-30 minutes to remove dissolved oxygen.[18]
-
Polymerization: Place the flask in a preheated oil bath or heating mantle set to 80-90°C.[8][17] Begin stirring.
-
Reaction: Allow the polymerization to proceed for the desired time (e.g., 60-90 minutes). The viscosity of the solution will increase as the polymer forms.[8]
-
Termination & Precipitation: Stop the heating and remove the flask from the bath. Allow it to cool to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (~200 mL), while stirring. The polystyrene will precipitate as a white solid.[8]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Drying: Wash the polymer cake with small portions of fresh methanol to remove any unreacted monomer or initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and experimental planning in vinyl polymerization.
Caption: Troubleshooting workflow for failed or slow polymerization reactions.
Caption: General experimental workflow for vinyl monomer polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 12. fluenceanalytics.com [fluenceanalytics.com]
- 13. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. umpir.ump.edu.my [umpir.ump.edu.my]
- 16. mdpi.com [mdpi.com]
- 17. ijcrt.org [ijcrt.org]
- 18. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]
Technical Support Center: Preventing Premature Polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) and other reactive vinyl monomers during experiments.
Troubleshooting Guide: Investigating Premature Polymerization
Uncontrolled polymerization can manifest as increased viscosity, gel formation, or complete solidification of the monomer.[1] This guide provides a systematic approach to identifying and resolving the root cause of premature polymerization.
Problem: The monomer is showing signs of polymerization (increased viscosity, cloudiness, or solidification).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of vinyl monomers?
A1: Premature polymerization of vinyl monomers, which are susceptible to free-radical polymerization, is typically initiated by:
-
Heat: Elevated temperatures can provide the energy needed to initiate polymerization.[1] Many reactive monomers are distilled at high temperatures, which can lead to thermally-initiated polymerization.[2]
-
Light: UV light can trigger the formation of free radicals, which in turn can initiate polymerization.[3]
-
Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides with the monomer, which then act as polymerization initiators.[1][4]
-
Impurities: Contaminants such as peroxides, metal ions, or other radical-initiating species can catalyze polymerization.[1]
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[2][] They function by scavenging free radicals that initiate and propagate the polymerization chain reaction.[6] By neutralizing these highly reactive species, inhibitors effectively halt or delay the polymerization process.[6] Common inhibitors for vinyl monomers include phenolic compounds like Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), and 4-Methoxyphenol (MEHQ).[2][7]
Q3: How do I choose the right inhibitor for my experiment?
A3: The choice of inhibitor depends on several factors:
-
Reaction Conditions: For distillations, a non-volatile inhibitor like hydroquinone is preferred in the distillation pot.[1]
-
Compatibility: The inhibitor should not interfere with your desired reaction or downstream applications.[1]
-
Oxygen Requirement: Some inhibitors, like hydroquinone (HQ), require the presence of oxygen to be effective, while others like phenothiazine (PTZ) are effective even in the absence of oxygen.
Q4: Can I reverse polymerization if it has already occurred?
A4: In some cases, depolymerization is possible. This process involves converting the polymer back into its monomeric units, often by heating.[1] However, prevention is a much more effective strategy. If the monomer is only partially polymerized, purification via vacuum distillation (at low temperatures and in the presence of an inhibitor) or column chromatography may be possible to salvage the unreacted monomer.[8]
Q5: What are the ideal storage conditions for reactive vinyl monomers?
A5: To maximize shelf life and prevent premature polymerization, vinyl monomers should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically refrigerated (2-8 °C).[3][8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[1] Nitrogen blanketing of storage tanks is essential for both short- and long-term storage.[9][10]
-
Light: Keep in an opaque or amber container to protect from light.[3][8]
Common Polymerization Inhibitors for Vinyl Monomers
The following table summarizes common inhibitors used to stabilize vinyl monomers. The optimal concentration can vary depending on the specific monomer and storage conditions.
| Inhibitor | Recommended Concentration (ppm) | Key Characteristics |
| Butylated Hydroxytoluene (BHT) | 10 - 200 | Effective and commonly used. Acts as a free-radical scavenger.[8][11] |
| Hydroquinone (HQ) | 50 - 250 | Requires the presence of oxygen to be effective.[8][12] |
| 4-Methoxyphenol (MEHQ) | 10 - 500 | A very common and effective inhibitor for many monomers.[2][4] |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Often used for stabilizing dienes.[8] |
| Phenothiazine (PTZ) | 100 - 500 | Highly effective, even in the absence of oxygen, but can impart color.[3][8] |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration
Objective: To determine the minimum effective concentration of a chosen inhibitor (e.g., BHT) to prevent premature polymerization of the monomer under accelerated aging conditions.
Materials:
-
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) monomer, purified
-
Selected inhibitor (e.g., BHT)
-
Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)
-
Inert gas (Nitrogen or Argon)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 60 °C)
-
Viscometer or means to visually assess viscosity
-
Analytical balance
Procedure:
-
Prepare Stock Solution of Inhibitor: Prepare a stock solution of the chosen inhibitor in a compatible, volatile solvent (e.g., toluene or the monomer itself if the inhibitor is readily soluble).
-
Prepare Samples:
-
Label a series of vials. One will be a control (no inhibitor), and the others will contain varying concentrations of the inhibitor (e.g., 50 ppm, 100 ppm, 200 ppm, 500 ppm).
-
Add a precise volume of the monomer to each vial (e.g., 1 mL).
-
Add the calculated volume of the inhibitor stock solution to each respective vial to achieve the target concentrations.
-
Gently swirl to mix.
-
-
Inert Atmosphere: Purge the headspace of each vial with an inert gas for 1-2 minutes.
-
Seal and Age: Tightly seal the vials and place them in the oven at a constant, elevated temperature (e.g., 60 °C). This will accelerate the aging process.
-
Monitor for Polymerization:
-
At regular intervals (e.g., every 24 hours), remove the vials from the oven and allow them to cool to room temperature.
-
Visually inspect each sample for any signs of polymerization: increased viscosity, cloudiness, or gel formation. Compare with the control sample.
-
If a viscometer is available, measure the viscosity of each sample.
-
-
Determine Optimal Concentration: The optimal inhibitor concentration is the lowest concentration that prevents a significant increase in viscosity or the formation of polymers for the desired storage duration under accelerated conditions.
Protocol 2: Removal of Inhibitor Prior to Reaction
For many synthetic applications, the inhibitor must be removed before polymerization or other reactions.
Objective: To remove a phenolic inhibitor (e.g., BHT, HQ, MEHQ) from the monomer.
Materials:
-
Inhibited monomer
-
Aqueous sodium hydroxide solution (e.g., 1 M NaOH)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Clean, dry collection flask
Procedure:
-
Aqueous Wash:
-
Place the inhibited monomer in a separatory funnel.
-
Add an equal volume of the aqueous NaOH solution. Phenolic inhibitors are acidic and will be deprotonated and extracted into the aqueous phase.[2]
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the wash 2-3 times with fresh NaOH solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH.
-
-
Drying:
-
Drain the monomer into a clean, dry flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Swirl and let it stand for 10-15 minutes.
-
-
Filtration:
-
Filter the monomer to remove the drying agent.
-
-
Immediate Use: The inhibitor-free monomer is now highly susceptible to polymerization and should be used immediately or stored under strict inert and cold conditions for a very short period.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shell.com [shell.com]
- 10. shell.com [shell.com]
- 11. researchgate.net [researchgate.net]
- 12. fluoryx.com [fluoryx.com]
Technical Support Center: Scaling Up Production of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)?
A common and logical synthetic approach involves a two-step process:
-
Grignard Reaction: Formation of the 4-propyl-1,1'-bicyclohexyl-4-one intermediate. This is typically achieved by reacting a Grignard reagent derived from a brominated propylcyclohexane with a suitable cyclohexanone derivative.
-
Wittig Reaction: Conversion of the ketone intermediate to the final vinyl product. This step utilizes a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) to introduce the vinyl group.
Q2: My Grignard reaction is not initiating. What are the likely causes and solutions?
Failure of a Grignard reaction to initiate is a frequent issue.[1][2] The primary culprits are often the presence of moisture, which quenches the Grignard reagent, or a passivated magnesium surface.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or oven-drying.[2] Solvents like THF or diethyl ether must be anhydrous.[2]
-
Activate the Magnesium: The magnesium turnings can be activated to remove the passivating magnesium oxide layer.[2]
-
Initiate with Heat: Gentle warming with a heat gun can help start the reaction. Be prepared to cool the reaction if it becomes too vigorous.[1]
Q3: I am observing low yields in my Wittig reaction. How can I optimize it?
Low yields in a Wittig reaction can stem from several factors, including the reactivity of the ylide and the reaction conditions. The stereoselectivity of the reaction is also a critical factor to control.[3][4]
Optimization Strategies:
-
Ylide Generation: Ensure complete formation of the ylide by using a strong base like n-butyllithium or sodium amide.[5] The reaction is often indicated by a color change.
-
Reagent Purity: Use pure and dry reagents, as impurities can lead to side reactions.
-
Temperature Control: The temperature can influence the stereoselectivity of the alkene formation. Non-stabilized ylides, which are used to form the vinyl group, tend to favor the Z-alkene (cis) at lower temperatures.[3]
-
Solvent Choice: The choice of solvent (e.g., THF, ether) can affect the solubility and reactivity of the reagents.[6]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer).[2] | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1][2] |
| Wet glassware or solvent.[2] | Thoroughly dry all glassware and use anhydrous solvents.[2] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction.[2] | Add the alkyl halide slowly to maintain a low concentration.[2] |
| Incomplete reaction. | Allow for a sufficient reaction time and monitor the disappearance of magnesium. | |
| Formation of a white precipitate | Formation of magnesium salts (e.g., MgBr2) or alkoxides. | This is often a normal part of the reaction. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield of alkene | Incomplete ylide formation. | Ensure the use of a sufficiently strong and fresh base.[5] |
| Side reactions of the ylide. | Control the reaction temperature; lower temperatures can reduce side reactions. | |
| Steric hindrance. | If the ketone is sterically hindered, a more reactive ylide or longer reaction times may be necessary. | |
| Incorrect stereoisomer formed | Reaction conditions favoring the undesired isomer. | The stereochemical outcome depends on the ylide's stability and reaction conditions. For non-stabilized ylides, salt-free conditions often favor the Z-isomer.[3] |
| Difficult purification | Presence of triphenylphosphine oxide. | Triphenylphosphine oxide can be challenging to remove. Purification can be achieved through careful column chromatography or by precipitating the oxide. |
Experimental Protocols
Synthesis of 4-propyl-1,1'-bicyclohexyl-4-one (Grignard Reaction)
Materials:
-
1-bromo-4-propylcyclohexane
-
Magnesium turnings
-
4-hydroxycyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Hydrochloric acid (1M)
-
Saturated aqueous ammonium chloride
Procedure:
-
Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and a small crystal of iodine for activation.[1][2]
-
In the dropping funnel, dissolve 1-bromo-4-propylcyclohexane in anhydrous THF.
-
Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C and add a solution of 4-hydroxycyclohexanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the desired ketone.
Synthesis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (Wittig Reaction)
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
4-propyl-1,1'-bicyclohexyl-4-one
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C and add n-butyllithium dropwise. The solution should turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at room temperature for one hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0°C and add a solution of 4-propyl-1,1'-bicyclohexyl-4-one in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water.
-
Extract the product with hexanes or diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final product.
Visualizations
References
Challenges in the characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)?
A1: The primary challenges in characterizing this compound include:
-
Stereoisomerism: The presence of multiple stereoisomers (trans,trans; cis,trans; trans,cis; cis,cis) can complicate spectral interpretation and chromatographic separation. The desired trans,trans isomer must be clearly distinguished from others.
-
Complex NMR Spectra: The numerous overlapping signals from the two cyclohexyl rings can make unambiguous peak assignment difficult without advanced 2D NMR techniques.
-
Potential for Polymerization: The vinyl group is susceptible to polymerization, especially under heat or in the presence of radical initiators, which can affect the purity and stability of the sample during analysis.
-
Baseline Separation of Isomers: Achieving baseline chromatographic separation of all possible stereoisomers can be challenging due to their similar physical and chemical properties.
Q2: How can I confirm the trans,trans stereochemistry of the bicyclohexyl rings?
A2: The trans,trans stereochemistry can be confirmed primarily through ¹H and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, the protons attached to the carbons bearing the substituents will exhibit specific coupling constants and chemical shifts indicative of a diaxial or diequatorial relationship, characteristic of the trans configuration. ¹³C NMR can also be informative, as the chemical shifts of the ring carbons are sensitive to the stereochemistry. Comparison with literature values for similar disubstituted bicyclohexyl systems or computational prediction of chemical shifts can aid in confirmation.
Q3: What are the expected impurities in a sample of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)?
A3: Potential impurities can arise from the synthetic route and storage conditions. Common impurities may include:
-
Stereoisomers: As mentioned, other cis/trans isomers of the product.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Byproducts from the reaction, such as elimination or rearrangement products.
-
Oligomers/Polymers: Low molecular weight polymers formed from the vinyl group.
-
Solvent Residues: Residual solvents from purification steps.
Q4: Is the vinyl group stable during routine analytical procedures like GC-MS?
A4: The vinyl group can be reactive, particularly at the high temperatures often used in GC inlets. This can potentially lead to on-column polymerization or degradation, resulting in peak tailing, loss of signal, or the appearance of artifact peaks. It is advisable to use lower inlet temperatures and a deactivated liner to minimize these effects.
Troubleshooting Guides
NMR Spectroscopy
Issue: Complex and overlapping signals in the aliphatic region of the ¹H NMR spectrum.
dot
Caption: Troubleshooting overlapping NMR signals.
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | - Sample concentration too high- Presence of paramagnetic impurities- Poor shimming | - Dilute the sample- Filter the sample- Re-shim the spectrometer |
| Incorrect Integrations | - Overlapping peaks- Incomplete relaxation (T1) | - Use 2D NMR to resolve peaks- Increase the relaxation delay (d1) |
| Unexpected Peaks | - Impurities (solvents, side-products)- Sample degradation | - Check purity by another method (e.g., GC-MS)- Re-purify the sample |
Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Vinyl CH | 5.7 - 5.9 | 140 - 145 |
| Vinyl CH₂ | 4.8 - 5.1 | 110 - 115 |
| Propyl CH₂ (adjacent to ring) | 1.2 - 1.4 | 35 - 40 |
| Propyl CH₂ (middle) | 1.3 - 1.5 | 20 - 25 |
| Propyl CH₃ | 0.8 - 1.0 | 10 - 15 |
| Bicyclohexyl CH | 0.8 - 1.9 | 25 - 45 |
Mass Spectrometry (GC-MS)
Issue: Poor peak shape (tailing) and low intensity of the molecular ion peak.
dot
Caption: A typical GC-MS experimental workflow.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Active sites in the GC liner or column- On-column polymerization of the vinyl group- Column overload | - Use a deactivated (silanized) liner- Lower the injector temperature- Dilute the sample |
| No or Weak Molecular Ion Peak | - Fragmentation is too extensive in EI mode | - Use a softer ionization technique (e.g., Chemical Ionization - CI) |
| Ghost Peaks / Carryover | - Sample residue from a previous injection | - Run a solvent blank- Bake out the column and clean the injector |
Expected Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Possible Fragment Identity |
| 234 | [M]⁺ (Molecular Ion) |
| 205 | [M - C₂H₅]⁺ |
| 191 | [M - C₃H₇]⁺ |
| 151 | [M - C₆H₁₁]⁺ (Loss of one cyclohexyl ring) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution of stereoisomers.
dot
Caption: Logical relationships of potential stereoisomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Isomers | - Inappropriate stationary phase- Mobile phase composition not optimal | - Screen different column chemistries (e.g., C18, Phenyl, Cyano)- Optimize the mobile phase (solvent ratio, additives)- Consider a chiral stationary phase for enantiomeric separation |
| Broad Peaks | - Column degradation- High flow rate | - Replace the column- Reduce the flow rate |
| Variable Retention Times | - Inconsistent mobile phase preparation- Temperature fluctuations | - Prepare fresh mobile phase daily- Use a column oven for temperature control |
Experimental Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
-
2D NMR (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of proton and carbon signals.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Start with a lower temperature, around 200-220 °C, to minimize thermal degradation.
-
Oven Program: Begin at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Protocol 3: HPLC Method Development for Isomer Separation
-
Initial Column Screening:
-
Screen a C18, a Phenyl-Hexyl, and a Cyano column.
-
-
Mobile Phase:
-
Start with a simple mobile phase of acetonitrile and water.
-
Begin with an isocratic elution of 80:20 acetonitrile:water.
-
-
Method Optimization:
-
If separation is not achieved, run a gradient from 70% to 100% acetonitrile over 20 minutes to determine the optimal solvent strength for elution.
-
Fine-tune the isocratic or gradient conditions to maximize the resolution between isomeric peaks.
-
If diastereomers are well-separated but enantiomers are suspected, transfer the method to a suitable chiral stationary phase.
-
-
Detection: Use a UV detector at a low wavelength (e.g., 205 nm) as the compound lacks a strong chromophore.
Technical Support Center: Optimizing Initiator Concentration for Vinyl Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator concentration in vinyl polymerization.
Troubleshooting Guide
This section addresses specific issues you might encounter during your vinyl polymerization experiments in a question-and-answer format.
Issue 1: Slow or No Polymerization
-
Question: My polymerization reaction is extremely slow, or no polymer is forming. What are the likely causes related to the initiator concentration?
-
Answer:
-
Insufficient Initiator Concentration: The most common reason is that the initiator concentration is too low to generate enough free radicals to overcome any inhibitors present in the monomer and effectively initiate the polymerization process.[1][2]
-
Solution: Incrementally increase the initiator concentration. A stepwise increase (e.g., 25-50% increments) can help you find the optimal level without overshooting.[2]
-
-
Low Reaction Temperature: If you are using a thermal initiator, the reaction temperature may be too low for it to decompose and generate radicals at an adequate rate.
-
Presence of Inhibitors: Monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors will consume the generated free radicals.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization.[4]
-
Solution: Degas the monomer and solvent by bubbling an inert gas like nitrogen or argon through the reaction mixture for at least 30 minutes before adding the initiator.[1]
-
-
Issue 2: Polymerization is Too Fast and Uncontrolled
-
Question: My polymerization reaction is proceeding too quickly, is highly exothermic, and is difficult to control. How can I manage this?
-
Answer:
-
Excessive Initiator Concentration: A high initiator concentration can lead to a very rapid, exothermic reaction that is difficult to manage and can result in a polymer with undesirable properties.[2]
-
Solution: Decrease the initiator concentration. This will reduce the rate of initiation and provide a more controlled polymerization.[2]
-
-
Issue 3: Low Molecular Weight of the Final Polymer
-
Question: The resulting polymer has a much lower molecular weight than desired. How is this related to the initiator concentration?
-
Answer:
-
High Initiator Concentration: An excess of initiator generates a large number of free radicals, leading to the simultaneous growth of many polymer chains.[1][2][5] Since these chains compete for a limited amount of monomer, the final chains are shorter, resulting in a lower average molecular weight.[1][2][5][6] The molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.[1]
-
Issue 4: High Polydispersity Index (PDI)
-
Question: The polydispersity index (PDI) of my polymer is too high, indicating a broad molecular weight distribution. Can the initiator concentration be a factor?
-
Answer:
-
Non-uniform Initiation: Inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths, resulting in a high PDI.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in vinyl polymerization?
A1: An initiator is a chemical compound that decomposes when activated by heat or light to produce free radicals.[1][7] These highly reactive free radicals then attack the carbon-carbon double bond of a vinyl monomer, initiating a chain reaction that leads to the formation of a long polymer chain.[7][8]
Q2: What are some common types of initiators used for vinyl polymerization?
A2: Initiators are broadly classified based on their activation method:
-
Thermal Initiators: These compounds decompose upon heating to generate free radicals. Common examples include:
-
Redox Initiators: These are pairs of compounds that undergo a redox reaction at lower temperatures to produce free radicals. A common system is the combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[1]
-
Photoinitiators: These initiators generate radicals upon exposure to UV light. An example is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).[4]
Q3: How does initiator concentration quantitatively affect the rate of polymerization and molecular weight?
A3: In free radical polymerization, the following relationships are generally observed:
-
Rate of Polymerization (Rp): The rate of polymerization is typically proportional to the square root of the initiator concentration ([I]).[1][10]
-
Rp ∝ [I]^(1/2)
-
-
Degree of Polymerization (DP) and Molecular Weight (Mw): The kinetic chain length, and thus the molecular weight, is generally inversely proportional to the square root of the initiator concentration.[1][11]
-
Mw ∝ 1 / [I]^(1/2)
-
Therefore, increasing the initiator concentration will increase the rate of polymerization but decrease the molecular weight of the resulting polymer.[1][6][12]
Data Presentation
Table 1: Effect of Initiator Concentration on Polymerization of Polyvinyl Pyrrolidone (PVP)
| Initiator Concentration (%) | Effect on Reaction Kinetics | Decrease in Intrinsic Viscosity | Decrease in Molecular Weight (Mw) |
| 1.5 | Slower | - | - |
| 2.5 | Faster | 10% | 23% |
Source: Adapted from data on the free radical polymerization of polyvinyl pyrrolidone (PVP).[13]
Table 2: Effect of Initiator-Monomer Ratio on Polymerization of Vinyl Acetate
| Initiator/Monomer (I/M) Ratio | Effect on Conversion | Effect on Viscosity and Molecular Weight |
| 0.25 | Higher | Lower |
| 0.1 | Intermediate | Intermediate |
| 0.05 | Lower | Higher |
Source: Adapted from experimental data on the polymerization of vinyl acetate.[14]
Experimental Protocols
Objective: To determine the optimal initiator concentration for the free-radical polymerization of a vinyl monomer to achieve a desired molecular weight and monomer conversion.
Materials:
-
Vinyl monomer (e.g., Styrene, Methyl Methacrylate)
-
Suitable solvent (e.g., Toluene, Ethyl Acetate)
-
Initiator (e.g., AIBN, BPO)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser and magnetic stirrer
-
Constant temperature bath
-
Inhibitor removal column (if necessary)
-
Precipitation solvent (e.g., Methanol, Hexane)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, pass it through an inhibitor removal column immediately before use.[1]
-
Reaction Setup: Assemble the reaction vessel with a magnetic stirrer, condenser, and an inert gas inlet. Place the vessel in a constant temperature bath set to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).[1][2]
-
Preparation of Reaction Mixture: Add the desired amount of monomer and solvent to the reaction vessel.[1]
-
Degassing: Purge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen.[1][2]
-
Initiator Preparation: Prepare a stock solution of the initiator in the reaction solvent. For a series of experiments, prepare different concentrations to be tested (e.g., 0.1, 0.5, 1.0, and 2.0 mol% relative to the monomer).[1]
-
Initiation of Polymerization: While maintaining a gentle flow of inert gas and constant stirring, inject the desired volume of the initiator solution into the reaction mixture.[1]
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours), depending on the target conversion.[2]
-
Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly pouring the reaction mixture into a stirred excess of a suitable non-solvent.[2]
-
Purification and Drying: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.[1][2]
-
Characterization:
Visualizations
Caption: Troubleshooting decision tree for common vinyl polymerization issues.
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and polymerization outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pslc.ws [pslc.ws]
- 8. polybiomaterials.com [polybiomaterials.com]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. fluenceanalytics.com [fluenceanalytics.com]
- 14. bipublication.com [bipublication.com]
Impact of impurities on the performance of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Frequently Asked Questions (FAQs)
Q1: What is 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) and what are its primary applications?
A1: 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), also known as (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane), is a liquid crystal monomer.[1][2][3] Its rigid bicyclohexyl core combined with the flexible propyl and reactive vinyl groups makes it a valuable component in the formulation of nematic liquid crystal mixtures. These mixtures are utilized in applications such as liquid crystal displays (LCDs), smart windows, and other electro-optical devices. In the pharmaceutical field, its derivatives are explored for potential applications in drug delivery systems.
Q2: What are the common types of impurities that can be found in 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)?
A2: Impurities can be broadly categorized as organic or inorganic.
-
Organic Impurities: These can include starting materials from the synthesis, byproducts such as isomers with different stereochemistry (e.g., cis-isomers), and degradation products.[4] Solvents used during synthesis or purification, like hexane or toluene, may also be present as residual impurities.[5][6]
-
Inorganic Impurities: Metallic ions are a significant concern and can be introduced from reagents, reaction vessels, or manufacturing processes.[7] Water is another common impurity that can affect the material's properties.[5][6]
Q3: How do impurities generally affect the performance of this liquid crystal monomer?
A3: Impurities can have a significant impact on the physical and electro-optical properties of the liquid crystal. Even small amounts of contaminants can lead to:
-
Altered Phase Transition Temperatures: Impurities can broaden or shift the nematic-to-isotropic phase transition temperature (TN-I), affecting the operational temperature range of the device.[5][8]
-
Decreased Resistivity: Ionic impurities, particularly metallic ions, can lower the electrical resistivity of the liquid crystal, which is a critical parameter for display applications.
-
Changes in Electro-Optical Response: The presence of impurities can alter the threshold voltage and response time of the liquid crystal, leading to suboptimal device performance.[9]
-
Reduced Alignment Quality: Impurities can interfere with the uniform alignment of the liquid crystal molecules on the substrate, causing defects in the display.
Troubleshooting Guides
Issue 1: Inconsistent or Shifted Phase Transition Temperatures
Symptoms:
-
The nematic-to-isotropic transition temperature (TN-I) is lower or broader than specified.
-
Batch-to-batch variability in phase transition behavior.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Organic Impurities | 1. Verify Purity: Analyze the material using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify and quantify organic impurities. 2. Purification: If impurities are detected, purify the monomer using column chromatography or recrystallization. |
| Residual Solvents | 1. Drying: Dry the sample under a high vacuum to remove any volatile solvent residues. 2. Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents. |
| Moisture Content | 1. Storage: Ensure the material is stored in a desiccator or under an inert atmosphere to prevent moisture absorption. 2. Drying: If moisture contamination is suspected, dry the sample under vacuum. |
Issue 2: Poor Electro-Optical Performance
Symptoms:
-
Higher than expected threshold voltage.
-
Slower switching times (response times).
-
Flickering or image sticking in display applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ionic Impurities (e.g., metallic ions) | 1. Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect and quantify metallic ion concentrations. 2. Purification: Employ techniques like passing the material through a dedicated ion-exchange resin or column chromatography with a suitable stationary phase to remove ionic species. |
| Degradation of the Monomer | 1. Proper Storage: Store the monomer at the recommended temperature, protected from light and oxygen, to prevent degradation. The vinyl group can be susceptible to polymerization. 2. Purity Check: Re-evaluate the purity of the material using HPLC or GC to check for degradation products. |
Data Presentation
Table 1: Illustrative Impact of Impurity Concentration on Key Performance Parameters
| Impurity Type | Concentration (ppm) | Nematic-Isotropic Transition (TN-I) (°C) | Resistivity (Ω·cm) | Threshold Voltage (V) |
| None (Pure) | 0 | 85.0 | 1 x 1012 | 1.5 |
| Organic (Isomer) | 1000 | 84.2 | 1 x 1012 | 1.5 |
| 5000 | 82.5 | 9 x 1011 | 1.6 | |
| Metallic (Na+) | 10 | 85.0 | 5 x 1011 | 1.7 |
| 50 | 84.9 | 1 x 1011 | 2.0 | |
| Water | 100 | 84.8 | 8 x 1011 | 1.6 |
| 500 | 84.1 | 4 x 1011 | 1.8 |
Note: The data in this table are for illustrative purposes to demonstrate general trends and may not represent the exact performance of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a hexane/isopropanol mixture).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 220 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample solution. c. Run the chromatogram for a sufficient time to allow for the elution of all components. d. Identify the main peak corresponding to the product and any impurity peaks. e. Calculate the purity based on the relative peak areas.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Choose a suitable adsorbent, such as silica gel or alumina, based on the polarity of the impurities to be removed.
-
Slurry Preparation: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the impure 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to separate the compound from impurities.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for performance issues.
Caption: Impact of impurities on performance.
References
- 1. (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane) [cymitquimica.com]
- 2. trans,trans-4-Propyl-4'-vinylbicyclohexyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl | C17H30 | CID 12097469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]
- 5. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. OPG [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electro-Optical Properties of Vinyl-Substituted Bicyclohexyl Liquid Crystals and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electro-optical properties of vinyl-substituted bicyclohexyl-type liquid crystals and related compounds relevant for advanced display and photonic applications. The information is compiled from various scientific publications and patents to offer a comprehensive overview for researchers and professionals in materials science and drug development.
Core Electro-Optical Property Comparison
The performance of liquid crystals in electro-optical devices is primarily determined by a set of key physical parameters. The following tables summarize the quantitative data for a series of alkenyl-substituted bicyclohexyl compounds and other relevant liquid crystal materials, providing a basis for objective comparison.
Table 1: Electro-Optical Properties of Alkenyl-Substituted Dicyclohexylfluoromethane Derivatives
| Compound Reference | R¹ (Alkenyl Chain) | R² (Alkyl Chain) | Tni (°C) | Δε (at 20°C) | Δn (at 20°C, 589 nm) | γ₁ (mPa·s at 20°C) |
| 1a | CH₂=CH- | C₃H₇- | 105.5 | -3.1 | 0.045 | 115 |
| 1b | CH₂=CH-CH₂- | C₃H₇- | 89.0 | -3.0 | 0.048 | 101 |
| 1c | CH₃-CH=CH- | C₃H₇- | 118.0 | -2.9 | 0.055 | 123 |
| 1d | CH₂=CH-(CH₂)₂- | C₃H₇- | 101.5 | -2.9 | 0.049 | 108 |
| 1e | CH₂=CH- | C₅H₁₁- | 110.0 | -2.8 | 0.046 | 132 |
| 1f | CH₂=CH-CH₂- | C₅H₁₁- | 99.5 | -2.7 | 0.048 | 118 |
| 1g | CH₃-CH=CH- | C₅H₁₁- | 124.5 | -2.7 | 0.054 | 140 |
| 1h | CH₂=CH-(CH₂)₂- | C₅H₁₁- | 109.0 | -2.7 | 0.049 | 125 |
Data extrapolated from solutions in a host mixture. This table is based on data for axially fluorinated cyclohexane derivatives with alkenyl side chains, which serve as a close proxy for vinyl-substituted bicyclohexyl compounds.
Table 2: Comparison with Other Common Liquid Crystal Families
| Liquid Crystal Type | Typical Δn | Typical Δε | Typical γ₁ (mPa·s) | Typical Tni (°C) |
| Alkenyl Bicyclohexyls | 0.04 - 0.06 | -2.5 to -3.5 | 100 - 150 | 90 - 125 |
| Cyanobiphenyls (e.g., 5CB) | ~0.18 | ~+11 | ~25 | ~35 |
| Phenylcyclohexanes (PCH) | ~0.12 | ~+10 | ~15 | ~55 |
| Fluorinated Terphenyls | >0.20 | Negative or Positive | 150 - 250 | >150 |
| Ester-based LCs | 0.10 - 0.15 | Positive | High | Wide Range |
Relationship Between Molecular Structure and Electro-Optical Properties
The electro-optical properties of liquid crystals are intrinsically linked to their molecular structure. The following diagram illustrates the key relationships for calamitic (rod-shaped) liquid crystals like the vinyl-substituted bicyclohexyl compounds.
Caption: Logical flow of structure-property relationships in liquid crystals.
Experimental Protocols
Accurate and reproducible measurement of electro-optical properties is crucial for the development and comparison of liquid crystal materials. Below are detailed methodologies for the key experiments.
Birefringence (Δn) Measurement
Principle: Birefringence, or optical anisotropy (Δn = nₑ - nₒ), is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. It is a measure of the material's ability to refract light differently depending on its polarization.
Methodology: Abbe Refractometer
-
Sample Preparation: A small drop of the liquid crystal sample is placed on the prism of a temperature-controlled Abbe refractometer.
-
Alignment: For measuring nₑ and nₒ, the liquid crystal molecules must be aligned. This is typically achieved by using a surface treatment on the prism (e.g., a rubbed polyimide layer) to induce a specific orientation (planar or homeotropic).
-
Measurement of nₒ: The ordinary refractive index is measured with light polarized perpendicular to the director of the liquid crystal. In a planar aligned cell, this is straightforward.
-
Measurement of nₑ: The extraordinary refractive index is measured with light polarized parallel to the director.
-
Calculation: The birefringence (Δn) is calculated as the difference between the measured nₑ and nₒ. The measurement is typically performed at a standard wavelength, such as 589 nm, and at a controlled temperature.
Dielectric Anisotropy (Δε) Measurement
Principle: Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference in the dielectric permittivity of the material when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This property determines how the molecules will align in an electric field.
Methodology: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are prepared with transparent electrodes (e.g., ITO-coated glass). One cell is treated to induce planar alignment (director parallel to the substrates), and the other for homeotropic alignment (director perpendicular to the substrates).
-
Filling: The liquid crystal material is introduced into the cells in its isotropic phase via capillary action and then slowly cooled to the desired measurement temperature in the nematic phase.
-
Capacitance Measurement:
-
For the planar aligned cell, the capacitance (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz). This allows for the calculation of ε⊥.
-
For the homeotropic aligned cell, the capacitance (C∥) is measured, from which ε∥ is determined.
-
-
Calculation: The dielectric anisotropy (Δε) is calculated from the difference between ε∥ and ε⊥.
Rotational Viscosity (γ₁) Measurement
Principle: Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal material when its director is rotated. It is a critical parameter for determining the switching speed of a liquid crystal device.
Methodology: Rotating Magnetic Field
-
Sample Preparation: The liquid crystal sample is placed in a small container within a temperature-controlled environment.
-
Magnetic Field Application: A sufficiently strong magnetic field is applied to align the liquid crystal director. This magnetic field is then rotated at a constant angular velocity.
-
Torque Measurement: The viscous torque exerted by the rotating director on the sample container is measured.
-
Calculation: The rotational viscosity (γ₁) is calculated from the measured torque, the angular velocity of the magnetic field, and the sample volume. The temperature dependence of γ₁ is typically measured as it is a crucial factor for device performance.
Alternatively, rotational viscosity can be estimated from the electro-optical switching times of a liquid crystal cell.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of new liquid crystal compounds.
Caption: General experimental workflow for liquid crystal development.
This guide provides a foundational understanding of the electro-optical properties of vinyl-substituted bicyclohexyl compounds and their alternatives. For more in-depth information, researchers are encouraged to consult the primary scientific literature.
Thermal stability analysis of polymers derived from 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of these polymers is a critical factor in determining their processing parameters and end-use applications, particularly in fields requiring high-temperature resistance. This guide presents quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate an objective comparison.
Comparative Thermal Stability Data
The thermal properties of the selected alicyclic polymers are summarized in the table below. These values, collated from various studies, provide a quantitative basis for comparing their thermal stability.
| Polymer | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Td,onset) (°C) | Temp. at Max. Decomposition Rate (Td,max) (°C) |
| Hydrogenated Polystyrene (H-PS) / Polyvinylcyclohexane (PVCH) | ~148[1][2] | ~380 | ~430 |
| Poly(cyclohexyl methacrylate) (PCHMA) | 86 - 110[3] | ~255 | ~300 - 400 |
| Polydicyclopentadiene (PDCPD) (crosslinked) | up to 200[4][5] | ~300 | ~450 |
Discussion of Thermal Properties
Hydrogenated Polystyrene (H-PS) / Polyvinylcyclohexane (PVCH) exhibits a relatively high glass transition temperature of approximately 148°C for high molecular weight samples[1][2]. Its thermal decomposition begins at around 380°C, with the maximum rate of decomposition occurring at approximately 430°C. The saturation of the aromatic rings in polystyrene to form cyclohexyl groups contributes to its enhanced thermal stability compared to its unhydrogenated counterpart.
Poly(cyclohexyl methacrylate) (PCHMA) shows a glass transition temperature in the range of 86-110°C[3]. The onset of its thermal degradation is observed at a lower temperature compared to H-PS and PDCPD, starting at around 255°C. The decomposition of PCHMA occurs over a broad temperature range, with maximum decomposition rates observed between 300°C and 400°C.
Polydicyclopentadiene (PDCPD) , in its crosslinked form, is a thermoset that displays exceptional thermal stability. It possesses a very high glass transition temperature, which can reach up to 200°C[4][5]. The polymer is reported to be stable up to 300°C, with a decomposition temperature of approximately 450°C. This high thermal stability is attributed to its highly crosslinked and rigid network structure.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general experimental protocols for these techniques are outlined below.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is placed in a sample pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Heating Rate: A constant heating rate, commonly 10°C/min or 20°C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-900°C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature (Td,onset) is determined as the temperature at which significant weight loss begins. The temperature at the maximum rate of decomposition (Td,max) is identified from the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg).
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The measurement is performed under an inert nitrogen atmosphere.
-
Heating and Cooling Cycles: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from ambient to a temperature above the expected Tg (e.g., 200°C) at a rate of 10°C/min.
-
Cool to a low temperature (e.g., -50°C) at a controlled rate.
-
Reheat to the upper temperature at 10°C/min.
-
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Experimental Workflow
The logical flow of the thermal stability analysis of these polymers can be visualized as follows:
References
Spectroscopic Data Cross-Validation: A Comparative Guide for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)
Disclaimer: Publicly available experimental spectroscopic data for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is limited. This guide utilizes data from the closely related analogue, trans,trans-4-Butyl-4'-vinylbicyclohexyl , to illustrate the principles of spectroscopic data cross-validation and to serve as a template for comparative analysis. All experimental data presented pertains to this butyl analogue unless otherwise specified.
Introduction
The robust characterization of novel chemical entities is fundamental to drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating molecular structure and confirming identity and purity. This guide provides a framework for the cross-validation of spectroscopic data for liquid crystal monomers, using 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) as a target of interest and its butyl analogue as a practical example.
Comparative Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for the validation of the target compound's structure.
Table 1: Infrared Spectroscopy Data
Analyte: trans,trans-4-Butyl-4'-vinylbicyclohexyl
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 2917 | Strong | C-H stretch (cyclohexyl) |
| 2849 | Strong | C-H stretch (cyclohexyl) |
| 1640 | Medium | C=C stretch (vinyl) |
| 1446 | Medium | CH₂ scissoring |
| 989 | Strong | =C-H bend (vinyl, trans) |
| 908 | Strong | =CH₂ wag (vinyl) |
Data sourced from an Attenuated Total Reflectance (ATR) Infrared (ATR-IR) Spectrum.[1]
Table 2: ¹H and ¹³C NMR Spectroscopy Data (Illustrative)
Note: The following are predicted chemical shifts for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl). Experimental verification is required.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Vinyl | 5.7-5.9 | m | -CH= |
| Vinyl | 4.8-5.0 | m | =CH₂ |
| Cyclohexyl | 0.8-2.0 | m | -CH₂-, -CH- |
| Propyl | 0.9 | t | -CH₃ |
| Propyl | 1.2-1.4 | m | -CH₂- |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Vinyl | 140-145 | -CH= |
| Vinyl | 110-115 | =CH₂ |
| Cyclohexyl | 25-45 | -CH₂-, -CH- |
| Propyl | 10-25 | -CH₃, -CH₂- |
Table 3: Mass Spectrometry Data (Illustrative)
Note: The following are predicted mass-to-charge ratios for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
| m/z | Ion Type | Predicted Relative Abundance |
| 234.23 | [M]⁺ | Moderate |
| 205.19 | [M-C₂H₅]⁺ | High |
| 177.16 | [M-C₄H₉]⁺ | High |
| 81.07 | [C₆H₉]⁺ | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
A small quantity of the solid sample is placed directly onto the ATR crystal (e.g., diamond).[2] The sample is then compressed with an anvil to ensure good contact with the crystal surface.[2] A background spectrum of the clean, empty crystal is collected prior to the sample measurement.[2] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32) are averaged to improve the signal-to-noise ratio.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For liquid-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of at least 1 mM.[3] The solution is then transferred to an NMR tube. Standard ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher). For liquid crystal samples, specific techniques may be employed to study the material's properties in its anisotropic phases.[4][5][6]
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, often after being dissolved in a volatile organic solvent.[7] Techniques like gas chromatography-mass spectrometry (GC-MS) can be used for volatile compounds.[8] Ionization is typically achieved through methods such as electron impact (EI) or electrospray ionization (ESI).[9][10] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.[9]
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data.
Conclusion
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 3. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. organomation.com [organomation.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) and Alternative Liquid Crystals for Advanced Display Technologies
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of display technology, the selection of liquid crystal materials is paramount to achieving superior performance characteristics such as faster switching speeds, higher contrast ratios, and wider viewing angles. This guide provides a comparative analysis of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), a member of the bicyclohexyl class of liquid crystals, and other established alternatives.
Performance Comparison: Bicyclohexyl vs. Cyanobiphenyl Derivatives
The performance of a liquid crystal in a display is determined by a combination of its physical and electro-optical properties. The following table summarizes key performance indicators for representative compounds from the bicyclohexyl and cyanobiphenyl families. Bicyclohexyl derivatives are known for their low viscosity and high clearing points, which are advantageous for fast-response displays operating over a wide temperature range.
| Property | Bicyclohexyl Derivative (Representative) | Cyanobiphenyl Derivative (e.g., 5CB) | Significance in Display Technology |
| Birefringence (Δn) | Moderate | High | A higher Δn allows for thinner display cells, which can lead to faster response times. |
| Dielectric Anisotropy (Δε) | Low to Moderate (Positive) | High (Positive) | A larger Δε reduces the threshold voltage required to switch the liquid crystal, leading to lower power consumption. |
| Rotational Viscosity (γ₁) | Low | Moderate | Lower viscosity is crucial for achieving fast switching speeds, which is essential for reducing motion blur in video content. |
| Clearing Point (Tₙᵢ) | High | Moderate | A high clearing point indicates a wide operating temperature range for the display. |
The Advantage of the Bicyclohexyl Structure
The molecular structure of a liquid crystal is a key determinant of its macroscopic properties. The bicyclohexyl core, characteristic of compounds like 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl), provides a rigid and elongated shape. This rigidity contributes to a stable nematic phase over a broad temperature range. The saturated aliphatic rings, in contrast to the aromatic rings of cyanobiphenyls, result in lower rotational viscosity. The vinyl end group in the target molecule is often introduced to facilitate polymerization in applications like polymer-stabilized liquid crystal displays.
Experimental Protocols for Liquid Crystal Characterization
Accurate characterization of liquid crystal materials is essential for predicting their performance in display applications. The following are standard methodologies for measuring key electro-optical parameters.
Birefringence (Δn) Measurement
Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal.
-
Cell Preparation: A liquid crystal cell with a known thickness (d) and planar alignment is fabricated. The alignment layer, often a rubbed polyimide, orients the liquid crystal molecules parallel to the substrate surfaces.
-
Optical Setup: The cell is placed between crossed polarizers at a 45° angle to the polarization axes. A monochromatic light source (e.g., a He-Ne laser) is directed through the setup.
-
Data Acquisition: The transmitted light intensity is measured as a function of an applied AC voltage. The phase retardation (δ) is determined from the transmission spectrum.
-
Calculation: The birefringence is calculated using the formula: Δn = λδ / (2πd), where λ is the wavelength of the light.
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
-
Cell Preparation: Two types of liquid crystal cells are used: one with planar alignment and another with homeotropic alignment (molecules perpendicular to the substrate).
-
Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
Calculation: ε∥ is determined from the homeotropic cell, and ε⊥ is determined from the planar cell. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Rotational Viscosity (γ₁) Measurement
Rotational viscosity is a measure of the internal friction of the liquid crystal director's rotation.
-
Methodology: Several methods can be used, including the transient current method and the director relaxation method.
-
Transient Current Method: A high voltage is applied to a planar aligned cell, causing the director to reorient. The transient current during this reorientation is measured. The rotational viscosity can be extracted by fitting the current profile to theoretical models.
-
Director Relaxation Method: The decay time of the optical response after the removal of an applied electric field is measured. The rotational viscosity is related to this decay time and the cell gap.
General Workflow for Liquid Crystal Characterization
The development and selection of new liquid crystal materials for display technologies follow a systematic characterization process to evaluate their potential.
Benchmarking the performance of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)-based materials
A Comparative Guide for Researchers in Drug Development and Materials Science
The selection of liquid crystal materials is a critical decision in the development of advanced display technologies and specialized drug delivery systems. Materials based on the 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) scaffold are of growing interest due to their unique molecular architecture. This guide provides a comparative benchmark of their anticipated performance against established liquid crystal materials, supported by detailed experimental protocols for property characterization.
Key Performance Indicators: A Comparative Analysis
The suitability of a liquid crystal for a specific application is determined by a range of physical properties. The following table summarizes the key performance indicators for our selected bicyclohexyl analogue and the 5CB benchmark.
| Property | 4′-butyl-4-heptyl-bicyclohexyl-4-carbonitrile (CCN-47) | 4-cyano-4'-pentylbiphenyl (5CB) |
| Clearing Point (°C) | ~56 | 35.0[1] |
| Birefringence (Δn) | ~0.045 | ~0.18 |
| Dielectric Anisotropy (Δε) | -4.7 | +11.5 |
| Rotational Viscosity (γ₁) (mPa·s) | Not widely reported | ~24 (at 20°C) |
| Molecular Structure | Bicyclohexyl core | Biphenyl core |
In-Depth Look at Performance Metrics
Clearing Point: The clearing point, or the nematic-to-isotropic phase transition temperature, is a crucial indicator of the thermal stability of a liquid crystal. Bicyclohexyl-based materials, like CCN-47, generally exhibit higher clearing points compared to biphenyl-based materials like 5CB. This suggests that 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)-based materials would likely offer a broader operational temperature range, a desirable characteristic for applications requiring robust thermal performance.
Birefringence (Optical Anisotropy): Birefringence is the difference between the extraordinary and ordinary refractive indices of the material. CCN-47 displays a significantly lower birefringence than 5CB.[2] This is typical for bicyclohexyl compounds, which have a less conjugated molecular core compared to biphenyls. A lower birefringence can be advantageous in applications where a smaller phase shift is required, potentially leading to faster switching times in display devices.
Dielectric Anisotropy: Dielectric anisotropy determines how the liquid crystal molecules align in an electric field. CCN-47 possesses a negative dielectric anisotropy, meaning its molecules align perpendicular to an applied electric field.[2] In contrast, 5CB has a large positive dielectric anisotropy, causing its molecules to align parallel to the field. The vinyl group in 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is expected to influence its dielectric properties, and a negative dielectric anisotropy is plausible for this class of materials. Materials with negative dielectric anisotropy are essential for vertically aligned (VA) display modes, which are known for their high contrast ratios.
Experimental Protocols for Liquid Crystal Characterization
Accurate and reproducible measurement of liquid crystal properties is paramount for reliable benchmarking. The following are detailed methodologies for characterizing the key performance indicators.
Determination of Clearing Point
The clearing point is determined using polarized optical microscopy (POM) in conjunction with a temperature-controlled hot stage.
Methodology:
-
A small sample of the liquid crystal is placed between two clean glass slides.
-
The sample is positioned on a hot stage mounted on a polarizing optical microscope.
-
The sample is observed through crossed polarizers as the temperature is slowly increased.
-
The nematic phase will appear birefringent (bright), while the isotropic phase will appear dark. The temperature at which the entire field of view becomes dark upon heating is recorded as the clearing point.
Measurement of Birefringence (Δn)
Birefringence is typically measured using an Abbe refractometer.
Methodology:
-
A few drops of the liquid crystal are placed on the prism of the Abbe refractometer.
-
The prism is temperature-controlled to the desired measurement temperature.
-
Using a polarizing filter, the refractive indices for light polarized parallel (extraordinary refractive index, nₑ) and perpendicular (ordinary refractive index, nₒ) to the director of the liquid crystal are measured.
-
The birefringence is calculated as Δn = nₑ - nₒ.
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is determined by measuring the capacitance of liquid crystal cells with different molecular alignments.
Methodology:
-
Two types of liquid crystal cells are prepared: one that induces planar alignment (molecules parallel to the substrate) and one that induces homeotropic alignment (molecules perpendicular to the substrate).
-
The cells are filled with the liquid crystal material in its isotropic phase and then slowly cooled to the desired measurement temperature within the nematic phase.
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
The dielectric permittivity parallel to the director (ε∥) is calculated from the capacitance of the homeotropic cell, and the dielectric permittivity perpendicular to the director (ε⊥) is calculated from the capacitance of the planar cell.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity can be measured using various techniques, including transient current measurements or electro-optical response time analysis.
Methodology (Electro-Optical Response):
-
A planar aligned liquid crystal cell is placed in an electro-optical setup.
-
A voltage pulse is applied to the cell to induce a reorientation of the liquid crystal molecules.
-
The change in optical transmission is measured with a photodetector as the molecules relax back to their initial state after the voltage is removed.
-
The decay time (τ_off) of the optical response is measured.
-
The rotational viscosity (γ₁) can then be calculated using the formula: γ₁ = (K₁₁ * π²) / (d² * τ_off), where K₁₁ is the splay elastic constant and d is the cell gap.
Experimental Workflow
The following diagram illustrates the typical workflow for the comprehensive characterization of a novel liquid crystal material.
Caption: Experimental workflow for liquid crystal characterization.
Logical Relationship of Key Performance Indicators
The interplay between the fundamental properties of a liquid crystal dictates its overall performance in a device. The following diagram illustrates these relationships.
References
A Comparative Guide to Nanoparticle-Doped Liquid Crystal Systems
The integration of nanoparticles into liquid crystal (LC) hosts has emerged as a promising avenue for enhancing the electro-optical and dielectric properties of these materials. This guide provides a comparative analysis of various nanoparticle-doped liquid crystal systems, supported by experimental data, to assist researchers and scientists in navigating this dynamic field. We will delve into the performance enhancements observed in nematic and ferroelectric liquid crystals when doped with metallic, ferroelectric, and metal oxide nanoparticles.
Performance Comparison of Nanoparticle-Doped Liquid Crystal Systems
The introduction of nanoparticles can significantly alter the physical properties of liquid crystals. These modifications are often attributed to interactions between the nanoparticles' local fields and the liquid crystal director, as well as the trapping of mobile ions by the nanoparticles.[1][2] The following tables summarize the quantitative effects of different nanoparticles on key performance metrics of liquid crystal systems.
Table 1: Comparison of Gold Nanoparticle (Au-NP) Doped Nematic Liquid Crystals
| Liquid Crystal Host | Au-NP Concentration (wt%) | Threshold Voltage (V) | Response Time (ms) | Dielectric Anisotropy (Δε) | Clearing Temperature (°C) | Reference |
| ZhK-1289 | 0 (Pure) | ~1.8 | ~25 | ~10.5 | 98.5 | [1][2] |
| ZhK-1289 | 0.5 - 1.0 | ↓ ~1.5 | ↓ ~18 | ↑ ~12 | ↑ ~100 | [1][2] |
| 6CHBT | 0 (Pure) | - | - | - | - | [3] |
| 6CHBT | (unspecified) | ↓ | - | - | ↑ | [3] |
| E44 | 0 (Pure) | - | - | - | - | [4] |
| E44 | (unspecified, low) | ↓ | - | - | - | [4] |
Table 2: Comparison of Barium Titanate (BaTiO₃) Nanoparticle Doped Liquid Crystals
| Liquid Crystal Host | BaTiO₃ Conc. (wt%) | Threshold Voltage (V) | Response Time (ms) | Dielectric Anisotropy (Δε) | Clearing Temperature (°C) | Reference |
| Nematic LC | 0 (Pure) | - | - | - | - | [5] |
| Nematic LC | 0.1 | ↓ | ↓ 23.2% | ↑ 10.7% | - | [5] |
| Nematic LC | 0.3 | ↓ | ↓ 49.3% | ↑ 24.6% | - | [5] |
| Nematic LC | 0.5 | ↓ | ↓ 67.6% | ↑ 33.3% | - | [5] |
| Ferroelectric LC (Felix M4851/050) | 0 (Pure) | - | - | - | 76 (N*-Iso) | [6] |
| Ferroelectric LC (Felix M4851/050) | > 0.5 (vol%) | - | - | ↑ | - | [6] |
Table 3: Comparison of Other Nanoparticle-Doped Nematic Liquid Crystals
| Liquid Crystal Host | Nanoparticle (wt%) | Threshold Voltage (V) | Response Time (ms) | Property Change | Reference |
| NLC (MJ001929) | Pure | 1.72 | - | - | [7] |
| NLC (MJ001929) | Ti (1.0%) | ↓ 1.25 | ↓ 13.2 | Threshold voltage reduced by 27% | [7] |
| PDLC (SLC1717) | Pure | - | - | - | [8] |
| PDLC (SLC1717) | Gd₂O₃ (0.4%) | ↓ | ↓ | Lower saturation voltage, faster response | [8] |
| NLC | MgO | - | - | Improved electro-optical properties | [4] |
| NLC | ZnO | - | - | Enhanced dielectric properties | [4] |
| NLC | Al₂O₃ | - | - | Mitigated screening effects | [4] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data in the study of nanoparticle-doped liquid crystal systems.
Preparation of Nanoparticle-Doped Liquid Crystal Cells
This protocol outlines the standard procedure for fabricating a liquid crystal cell doped with nanoparticles.
-
Nanoparticle Dispersion:
-
Weigh the desired amount of nanoparticles and the host liquid crystal material.
-
Disperse the nanoparticles in a suitable solvent (e.g., heptane for BaTiO₃) using an ultrasonic bath to prevent aggregation. Oleic acid can be used as a dispersing agent.
-
Add the nanoparticle suspension to the liquid crystal in its isotropic phase.
-
Continue sonication and heating above the clearing point of the liquid crystal until the solvent completely evaporates, ensuring a uniform dispersion.
-
-
Cell Fabrication:
-
Use indium-tin-oxide (ITO) coated glass substrates.
-
Spin-coat a polyimide alignment layer (e.g., for planar or homeotropic alignment) onto the ITO substrates.
-
Rub the polyimide layers unidirectionally with a velvet cloth to induce a specific pre-tilt angle for the liquid crystal molecules.
-
Assemble the two substrates with a specific cell gap using spacers (e.g., 5-10 µm).
-
Fill the cell with the nanoparticle-doped liquid crystal mixture in its isotropic phase via capillary action.
-
Seal the cell with epoxy to prevent leakage and contamination.[3][9]
-
Measurement of Electro-Optic Properties
The following protocols describe the measurement of threshold voltage and response time.
a) Threshold Voltage (Vth) Measurement:
-
Setup: Place the liquid crystal cell between two crossed polarizers. The optic axis of the cell should be at 45° to the transmission axes of the polarizers.
-
Light Source: Use a He-Ne laser (632.8 nm) as the light source.
-
Detection: A photodiode is used to detect the transmitted light intensity.
-
Voltage Application: Apply a square-wave AC voltage (e.g., 1 kHz) to the cell and gradually increase the amplitude.
-
Data Acquisition: Record the transmitted light intensity as a function of the applied voltage using a digital oscilloscope.
-
Determination of Vth: The threshold voltage is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.[10]
b) Response Time (τ) Measurement:
-
Setup: The experimental setup is the same as for the threshold voltage measurement.[11]
-
Voltage Application: Apply a square-wave voltage pulse (e.g., 0 to a voltage above saturation) to the cell.
-
Data Acquisition: Measure the change in transmitted light intensity over time using a digital oscilloscope.
-
Determination of Response Time:
Measurement of Dielectric Properties
Dielectric spectroscopy is employed to characterize the dielectric properties of the liquid crystal composites.
-
Setup: Place the liquid crystal cell in a temperature-controlled holder. Connect the ITO electrodes of the cell to an impedance analyzer.
-
Measurement: Apply a small AC voltage (e.g., 0.1-1 V) across the cell and sweep the frequency over the desired range (e.g., 1 Hz to 10 MHz).[13]
-
Data Acquisition: The impedance analyzer measures the capacitance and dielectric loss as a function of frequency.
-
Calculation of Permittivity: The real (ε') and imaginary (ε'') parts of the dielectric permittivity are calculated from the measured capacitance and dielectric loss.
-
Dielectric Anisotropy (Δε): To determine the dielectric anisotropy (Δε = ε'|| - ε'⊥), measurements are taken with the liquid crystal director oriented parallel (ε'||) and perpendicular (ε'⊥) to the applied electric field. This can be achieved by using cells with planar and homeotropic alignment, respectively, or by applying a sufficiently high magnetic field to align the director.[14]
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of interaction in nanoparticle-doped liquid crystal systems.
Experimental workflow for nanoparticle-doped liquid crystals.
Mechanism of nanoparticle interaction in a liquid crystal host.
References
- 1. Electro-optical performance of nematic liquid crystals doped with gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. journals.ioffe.ru [journals.ioffe.ru]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. surajitdhara.in [surajitdhara.in]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Matching NMR Spectra to Molecular Composition: A Comparative Guide for Validation
In the landscape of drug discovery and development, the precise determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. The process of matching experimentally acquired NMR spectra to a proposed molecular composition is a critical validation step. This guide provides a comparative overview of software tools and methodologies available to researchers, scientists, and drug development professionals for this purpose. We will delve into a comparison of leading software solutions, present detailed experimental protocols for acquiring high-quality NMR data, and illustrate key workflows.
Software for NMR Data Analysis and Structure Validation: A Comparison
| Feature | Mnova | TopSpin | NMRium | ACD/Labs Spectrus Processor/Structure Elucidator |
| Vendor | Mestrelab Research | Bruker | Open Source | ACD/Labs |
| Platform | Windows, macOS, Linux | Windows, macOS, Linux | Web-browser based | Windows |
| Data Import | Multi-vendor support (Bruker, JEOL, Varian, etc.) | Primarily Bruker, with some support for other formats | JCAMP-DX, Bruker, JEOL | Multi-vendor support |
| Key Features | - User-friendly interface- Automated processing and analysis- qNMR, reaction monitoring, and verification plugins- Structure elucidation tools- Integrated MS and other analytical data handling | - Instrument control and data acquisition- Advanced processing routines- Solid-state NMR capabilities- Often considered the standard in academic labs with Bruker instruments | - Free and open-source- Easy to use for routine 1D and 2D analysis- Good for teaching and basic analysis- Handles chemical structures | - Advanced structure elucidation (CASE)- Database integration- NMR prediction algorithms- Automated structure verification (ASV) |
| Automated Analysis | Strong automation capabilities for processing and analysis. | Good automation for routine tasks, especially within the Bruker ecosystem. | Basic automation for processing. | Highly automated workflows for structure verification and elucidation. |
| User Interface | Generally considered intuitive and easy to learn. | Can be complex for beginners, but powerful for experienced users. | Simple and clean web interface. | Can be complex due to the extensive feature set. |
| Cost | Commercial license with academic discounts. | Free for academic users, commercial license for industry. | Free. | Commercial license. |
Performance of Automated Structure Elucidation Tools
Recent advancements have led to the development of automated tools that can significantly accelerate the structure elucidation process. These tools often combine experimental data with computational methods to propose and rank candidate structures.
| Tool | Approach | Reported Performance |
| DP4-AI | Compares experimental NMR data with DFT-calculated spectra to determine the most probable structure. | Can perform a full calculation in about 60 seconds, a significant time saving compared to manual analysis. |
| Machine Learning Frameworks | Use neural networks to predict substructures and assemble them into candidate molecules based on 1D NMR spectra. | In one study, the correct constitutional isomer was the top-ranked prediction in 67.4% of cases and in the top ten for 95.8% of cases for small molecules[1][2]. |
| ACD/Structure Elucidator Suite | Computer-Assisted Structure Elucidation (CASE) that uses NMR and MS data to generate and rank candidate structures. | A long-standing commercial tool with a strong track record in solving complex structures. |
Experimental Protocols
The quality of the NMR data is fundamental to a successful structure validation. Below are detailed protocols for the preparation of small molecule samples and the acquisition of standard 1D and 2D NMR spectra.
Sample Preparation for Small Molecule NMR
-
Sample Amount : For a typical small molecule (MW < 500 g/mol ), aim for a concentration of 1-10 mg in 0.6-0.7 mL of deuterated solvent for a ¹H NMR spectrum.[3] For a ¹³C NMR spectrum, a higher concentration of 10-50 mg is recommended.[4][5]
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). Ensure the solvent is free of particulate matter.
-
NMR Tube : Use a clean, high-quality 5 mm NMR tube. Avoid scratched or chipped tubes as they can degrade the quality of the magnetic field homogeneity.
-
Dissolution : Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtering : If any solid particles are present, filter the sample into the NMR tube using a pipette with a cotton or glass wool plug.
-
Transfer : Transfer the solution to the NMR tube, ensuring a solvent height of approximately 4-5 cm.
-
Capping and Labeling : Cap the NMR tube securely and label it clearly.
1D ¹H NMR Data Acquisition
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
Locking : Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming : Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks. This can be done manually or using an automated shimming routine.
-
Tuning and Matching : Tune and match the probe to the correct frequency for ¹H.
-
Acquisition Parameters :
-
Pulse Program : Select a standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW) : Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans (NS) : Set the number of scans to achieve an adequate signal-to-noise ratio. For a concentrated sample, 8 or 16 scans may be sufficient.
-
Relaxation Delay (D1) : Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, which is crucial for accurate integration.
-
-
Acquisition : Start the acquisition.
-
Processing :
-
Fourier Transform (FT) : Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing : Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration : Integrate the peaks to determine the relative number of protons.
-
Peak Picking : Identify the chemical shift of each peak.
-
2D COSY (Correlation Spectroscopy) Data Acquisition
-
Setup : Perform steps 1-4 from the 1D ¹H NMR protocol.
-
Acquisition Parameters :
-
Pulse Program : Select a COSY pulse sequence (e.g., cosygp on Bruker instruments).
-
Spectral Width (SW) : Set the spectral width in both dimensions (F1 and F2) to be the same as the ¹H spectrum.
-
Number of Increments (TD in F1) : Set the number of increments in the indirect dimension (e.g., 256 or 512).
-
Number of Scans (NS) : Set the number of scans per increment (e.g., 2 or 4).
-
-
Acquisition : Start the 2D acquisition.
-
Processing :
-
Fourier Transform : Apply a 2D Fourier transform.
-
Phasing : Phase the spectrum in both dimensions.
-
Symmetrization : Symmetrize the spectrum to reduce noise.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Data Acquisition
-
Setup : Perform steps 1-4 from the 1D ¹H NMR protocol.
-
Acquisition Parameters :
-
Pulse Program : Select an HSQC pulse sequence (e.g., hsqcedetgp on Bruker instruments).
-
Spectral Width (SW) : Set the spectral width for the ¹H dimension (F2) and the ¹³C dimension (F1) to cover the expected chemical shift ranges.
-
Number of Increments (TD in F1) : Set the number of increments in the indirect dimension (e.g., 128 or 256).
-
Number of Scans (NS) : Set the number of scans per increment to achieve good signal-to-noise (e.g., 4 or 8).
-
-
Acquisition : Start the 2D acquisition.
-
Processing :
-
Fourier Transform : Apply a 2D Fourier transform.
-
Phasing : Phase the spectrum in both dimensions.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in matching NMR spectra to a molecular composition for validation.
Caption: Overall workflow for matching NMR spectra to a molecular composition.
Caption: A typical NMR data processing workflow.
Caption: Logic diagram for automated structure verification.
References
Safety Operating Guide
4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) proper disposal procedures
For Immediate Reference: Proper disposal of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) is crucial due to its potential health hazards. This substance should be treated as hazardous chemical waste and disposed of through a licensed chemical destruction facility, typically via controlled incineration. [1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
This guide provides detailed procedures for the safe handling and disposal of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) (CAS No. 116020-44-1) in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
Before handling, it is essential to be aware of the hazards associated with this compound.
GHS Hazard Classifications:
-
Skin Irritation: Causes skin irritation.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Segregation and Waste Collection
Proper segregation of chemical waste is a critical first step in the disposal process.
-
Waste Stream: This compound is a non-halogenated organic solid/liquid . It must be collected in a designated waste container for this category.[4][5]
-
Container Requirements:
-
Use a chemically compatible container, clearly labeled as "Hazardous Waste." The original product container is often a suitable choice.[3][6]
-
The container must have a tightly sealing lid to prevent the release of vapors.[4][6]
-
Ensure the container is in good condition and free from leaks or external contamination.[3]
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl)".[7][8]
-
If mixed with other non-halogenated organic waste, list all components and their approximate percentages.[5][7]
-
The label should also include the hazard pictograms for skin irritation and health hazard.
-
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for preparing this chemical for disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Experimental Protocol: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation. This area must be under the control of laboratory personnel.[6][7]
-
Prepare the Waste Container:
-
Select a clean, dry, and appropriate waste container as described in Section 2.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4]
-
-
Transferring Waste:
-
Carefully transfer the waste 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) into the prepared container using a funnel or other means to avoid spillage.
-
If the chemical is in a solid form, use a dedicated scoop or spatula.
-
For solutions, pour carefully to avoid splashing.
-
-
Secure the Container: Tightly cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[4][6]
-
Storage in SAA:
-
Requesting Disposal:
-
Once the container is full, or if waste generation is complete, arrange for a pickup from your institution's EHS or hazardous waste management service.[6]
-
Do not exceed the accumulation time limits (typically up to one year for partially filled containers) or volume limits (up to 55 gallons) for your SAA.[6][7]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container. Use non-sparking tools if the substance is in a flammable solvent.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Data Summary
| Parameter | Information | Source |
| Chemical Name | 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl) | N/A |
| CAS Number | 116020-44-1 | [1] |
| Waste Category | Non-Halogenated Organic | [4][5] |
| Primary Hazards | Skin Irritant, Reproductive Toxin | [1] |
| Recommended Disposal | Licensed Chemical Destruction / Controlled Incineration | [1] |
| Incompatible Wastes | Acids, Bases, Oxidizing Agents | [7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
Caption: Disposal workflow for 4-trans-Propyl-4-trans-vinyl-(1,1-bicylohexyl).
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. vumc.org [vumc.org]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
